MHI-148
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H52BrClN2O4 |
|---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
6-[2-[2-[3-[2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid bromide |
InChI |
InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |
InChI Key |
SBSLCJXMLMGYFH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MHI-148 mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of MHI-148 in Cancer Cells
Introduction
This compound is a heptamethine cyanine dye, a class of near-infrared (NIR) fluorescent molecules, recognized for its potent tumor-targeting capabilities.[1] Initially investigated for its imaging potential, the primary mechanism of action of this compound in oncology is not as a direct cytotoxic agent or a specific pathway inhibitor, such as an mTOR inhibitor. Instead, its significance lies in its ability to selectively accumulate and be retained within cancer cells, a property that is being leveraged for multifaceted therapeutic and diagnostic (theranostic) applications.[2][3] This guide delineates the core mechanisms governing its tumor specificity, its subcellular localization, and its application as a vehicle for targeted drug delivery and as an agent for photothermal therapy (PTT).
Core Mechanism of Action: Selective Tumor Accumulation
The foundational mechanism of this compound is its preferential uptake by cancer cells compared to normal, healthy cells.[2] This selectivity is not a passive process but is mediated by the specific molecular machinery and microenvironment of tumors.
The Role of Organic Anion-Transporting Polypeptides (OATPs)
The primary drivers for the cellular uptake of this compound are a group of cell membrane-bound solute carriers known as Organic Anion-Transporting Polypeptides (OATPs).[1] These transporters are responsible for the cellular influx of a wide range of substrates.[1] Crucially, various OATP subtypes are significantly overexpressed in a multitude of cancer types, including colon, lung, brain, and bladder cancers, while their expression in corresponding normal tissues is comparatively low or absent.[1] The uptake and retention of this compound in cancer cells can be effectively blocked by competitive OATP inhibitors like bromosulfophthalein (BSP), confirming the central role of this transport system.[2][3][4]
Influence of the Hypoxic Tumor Microenvironment
The tumor microenvironment, particularly its characteristic hypoxia (low oxygen levels), plays a critical role in enhancing this compound uptake.[1] Hypoxia leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).[5] Activated HIF-1α functions as a transcription factor that upregulates the expression of numerous genes, including those encoding for OATPs.[5] This creates a positive feedback loop: the hypoxic state of the tumor enhances OATP expression, which in turn leads to greater accumulation of this compound.[6] This HIF-1α/OATPs signaling axis is a key determinant of the dye's tumor-specific targeting.[5]
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MHI-148 Tumor Targeting Specificity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MHI-148, a heptamethine cyanine dye, demonstrates significant tumor-targeting specificity, a characteristic attributed to the unique physiological and molecular landscape of cancerous tissues. This document provides a comprehensive technical overview of the mechanisms underpinning this compound's selective accumulation in tumors, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows. The preferential uptake of this compound by tumor cells is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the cancer cell surface and is further enhanced by the hypoxic tumor microenvironment, which upregulates OATP expression via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling axis. This inherent tumor-homing property makes this compound a promising vehicle for targeted drug delivery and a valuable agent for near-infrared fluorescence (NIRF) imaging.
Quantitative Data Summary
The following tables summarize the quantitative data available on the tumor-targeting specificity of this compound and its conjugates.
Table 2.1: In Vitro Cytotoxicity of PTX-MHI-148 Conjugate
| Cell Line | Treatment | Concentration (µM) | Day 1 Cell Viability (%) | Day 2 Cell Viability (%) | Day 3 Cell Viability (%) |
| HT-29 (Colon Carcinoma) | PTX-MHI | 0.1 | Reduced | ~60 | ~28 |
| 0.5 | Reduced | ~40 | ~15 | ||
| 1.5 | Reduced | ~20 | ~5 | ||
| PTX | 1.5 | Slightly Reduced | - | - | |
| NIH3T3 (Normal Fibroblast) | PTX-MHI | 0.1, 0.5, 1.5 | No significant toxicity | Reduced | Reduced |
| PTX | 0.1, 0.5, 1.5 | - | - | Lower cytotoxicity than PTX-MHI |
Data adapted from Raveendran et al., 2021. This table illustrates the enhanced and selective cytotoxicity of the paclitaxel-MHI-148 conjugate (PTX-MHI) in cancer cells compared to normal fibroblasts.
Table 2.2: In Vivo Biodistribution of PTX-MHI-148 Conjugate in HT-29 Tumor-Bearing Mice
| Organ | Mean Fluorescence Intensity (Arbitrary Units) ± SD (at 12h post-injection) |
| Tumor | ~1.8 x 10^8 ± 0.2 x 10^8 |
| Liver | ~1.2 x 10^8 ± 0.15 x 10^8 |
| Kidneys | ~0.8 x 10^8 ± 0.1 x 10^8 |
| Lungs | ~0.6 x 10^8 ± 0.08 x 10^8 |
| Spleen | ~0.5 x 10^8 ± 0.07 x 10^8 |
| Heart | ~0.4 x 10^8 ± 0.05 x 10^8 |
Data adapted from Raveendran et al., 2021. The table demonstrates the significant accumulation of the PTX-MHI conjugate in tumor tissue 12 hours after intravenous administration.[1][2]
Mechanism of Tumor Targeting
The tumor-specific accumulation of this compound is a multi-faceted process driven by both the physiological state of the tumor and the molecular machinery of the cancer cells.
Role of Organic Anion-Transporting Polypeptides (OATPs)
A key factor in the selective uptake of this compound by cancer cells is the overexpression of OATPs, a family of transmembrane solute carriers.[1] Various cancer types, including colon, lung, and brain carcinomas, have been shown to have elevated levels of OATPs on their cell surfaces.[1] These transporters facilitate the entry of this compound into the cytoplasm. In contrast, normal cells typically exhibit low levels of OATP expression, leading to significantly reduced uptake of the dye.[1] The uptake of this compound can be competitively inhibited by known OATP inhibitors like sulfobromophthalein (BSP), further confirming the role of these transporters.
Influence of the Hypoxic Tumor Microenvironment and HIF-1α
Solid tumors often develop regions of hypoxia (low oxygen) due to their rapid proliferation and inadequate blood supply.[1] In response to hypoxia, cancer cells activate a transcription factor known as Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] HIF-1α, in turn, upregulates the expression of various genes that promote tumor survival, including the genes encoding for OATPs.[1] This creates a positive feedback loop where the hypoxic conditions within the tumor enhance the expression of the very transporters responsible for this compound uptake, thereby amplifying its accumulation in cancerous tissue.[1]
Intracellular Accumulation
Once inside the cancer cell, this compound has been observed to accumulate in the mitochondria and lysosomes.[1] This intracellular localization can be leveraged for therapeutic purposes, as delivering cytotoxic agents directly to these organelles can be a highly effective strategy for inducing cell death.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the tumor-targeting specificity of this compound.
In Vitro Cellular Uptake Assay
Objective: To qualitatively and quantitatively assess the uptake of this compound or its conjugates into cancer cells versus normal cells.
Materials:
-
Cancer cell line (e.g., HT-29 colon carcinoma)
-
Normal cell line (e.g., NIH3T3 fibroblasts)
-
Cell culture medium and supplements
-
Confocal microscopy dishes or 96-well plates
-
This compound or this compound conjugate solution (e.g., 10 µM in culture medium)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescence microscope with appropriate filter sets (e.g., Ex/Em for NIR dyes)
Procedure:
-
Seed the cancer and normal cells in separate confocal dishes or wells of a 96-well plate and incubate at 37°C for 24 hours to allow for cell attachment.
-
Remove the culture medium and add the this compound solution to the cells.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Remove the this compound solution and wash the cells multiple times with DPBS to remove any unbound dye.
-
Add fresh culture medium to the cells.
-
Visualize and capture images of the cells using a fluorescence microscope. For quantitative analysis, use a plate reader to measure the fluorescence intensity in each well.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor accumulation of this compound or its conjugates in a living animal model.
Materials:
-
Tumor-bearing immunodeficient mice (e.g., BALB/c nude mice with HT-29 xenografts)
-
This compound or this compound conjugate solution (e.g., 2 µ g/mouse in PBS)
-
In vivo imaging system (e.g., IVIS Lumina, FOBI) with NIR imaging capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Once the tumors reach a palpable size (e.g., 5-7 mm), intravenously inject the this compound solution into the tail vein of the mice.
-
At various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging.
-
After the final imaging time point, euthanize the mice.
-
Excise the tumor and major organs (heart, lungs, liver, spleen, kidneys).
-
Perform ex vivo imaging of the excised organs and tumor to quantify the fluorescence intensity in each tissue.
Competitive Binding Assay (General Protocol)
Objective: To determine the binding affinity (e.g., IC50, Ki) of this compound for specific OATP transporters.
Materials:
-
Cell line overexpressing a specific OATP (e.g., OATP1B1, OATP1B3)
-
Radiolabeled OATP substrate (e.g., [³H]-estrone-3-sulfate)
-
Unlabeled this compound at various concentrations
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubate the OATP-expressing cells with a fixed concentration of the radiolabeled substrate in the presence of increasing concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound and free radioligand (e.g., by rapid filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound's tumor targeting.
Signaling Pathway of this compound Tumor-Specific Uptake
Caption: this compound uptake is mediated by OATPs, which are upregulated by HIF-1α under hypoxic conditions.
Experimental Workflow for In Vivo Biodistribution
Caption: Workflow for assessing the in vivo biodistribution and tumor accumulation of this compound.
Conclusion
This compound exhibits a remarkable and inherent ability to specifically target and accumulate in tumor tissues. This specificity is driven by the overexpression of OATP transporters on cancer cells, a phenomenon amplified by the hypoxic tumor microenvironment through the HIF-1α signaling pathway. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore and leverage the tumor-targeting properties of this compound. Its potential as a targeted delivery vehicle for therapeutic agents and as a contrast agent for NIRF imaging warrants continued investigation and development in the field of oncology.
References
Organic Anion Transporting Polypeptides: A Gateway for MHI-148 into Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The heptamethine cyanine dye, MHI-148, has emerged as a promising agent for tumor imaging and targeted therapy due to its preferential accumulation in cancer cells. This selective uptake is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) superfamily of solute carriers. In the hypoxic microenvironment characteristic of many solid tumors, the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α), orchestrates the upregulation of specific OATP isoforms, thereby creating an efficient pathway for this compound internalization. This technical guide provides a comprehensive overview of the interplay between OATPs and this compound uptake, presenting available quantitative data, detailed experimental protocols, and visualizations of the key signaling and experimental workflows. Understanding this transport mechanism is crucial for the rational design of this compound-based cancer diagnostics and therapeutics.
Introduction to Organic Anion Transporting Polypeptides (OATPs)
OATPs, encoded by the SLCO gene family, are a group of membrane-bound transporters that facilitate the uptake of a wide array of endogenous and xenobiotic compounds, including bile acids, hormones, toxins, and numerous drugs.[1][2] Expressed in various tissues such as the liver, intestine, kidney, and at the blood-brain barrier, OATPs play a critical role in drug disposition and can be significant determinants of therapeutic efficacy and toxicity.[1][3][4] Several OATP isoforms, notably OATP1B1, OATP1B3, and OATP2B1, have been identified as key players in the transport of various anticancer agents.[3]
OATP-Mediated Uptake of this compound
This compound is a near-infrared (NIR) fluorescent dye that exhibits selective accumulation in tumor cells compared to normal cells.[5] This tumor-specific uptake is a key attribute that makes it a valuable tool for cancer imaging and as a targeting moiety for drug delivery systems.[5] The preferential uptake of this compound in cancerous tissues is largely attributed to the overexpression of certain OATP isoforms on the cancer cell membrane.[6]
The Role of the Hypoxic Tumor Microenvironment
A hallmark of solid tumors is the presence of hypoxic regions, where oxygen levels are significantly lower than in healthy tissues. This hypoxic state triggers a cellular response primarily governed by the transcription factor HIF-1α.[6] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of a multitude of genes that promote adaptation to low oxygen, including those encoding for OATPs.[6][7] This upregulation of OATPs on the surface of cancer cells enhances their capacity to internalize OATP substrates, including this compound.[6]
Quantitative Analysis of this compound Uptake
While the qualitative role of OATPs in this compound transport is well-established, specific quantitative kinetic data, such as Michaelis-Menten constants (Km and Vmax), for this compound with individual OATP isoforms remain to be fully elucidated in the scientific literature. The following table summarizes the existing quantitative and semi-quantitative findings regarding this compound uptake.
| Cell Line/Tissue | OATP Isoforms Implicated | Key Findings | Citation(s) |
| HT-29 (Colon Carcinoma) | OATPs (general) | Markedly greater uptake of this compound compared to NIH3T3 normal fibroblasts. | [5] |
| Canine Cancer Cells | OATP1B3, OATP2B1, OATP4A1, OATP5A1 | High expression of these OATP mRNAs correlated with increased this compound uptake. Inhibition of OATPs with bromosulfophthalein (BSP) reduced uptake. | [8] |
| Human Prostate Cancer | OATPs (general) | Preferential accumulation of this compound in tumor xenografts. | [6] |
Experimental Protocols
In Vitro this compound Uptake Assay in OATP-Expressing Cells
This protocol describes a general method for assessing the uptake of the fluorescent dye this compound in cultured cells engineered to express specific OATP isoforms.
Materials:
-
HEK293 cells (or other suitable host cells) stably transfected with an OATP isoform (e.g., OATP1B1, OATP1B3, or OATP2B1)
-
Wild-type (mock-transfected) HEK293 cells (as a negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer
-
Fluorescence microscope with appropriate filter sets for this compound (excitation/emission in the near-infrared range)
-
96-well black, clear-bottom microplates
-
Plate reader capable of fluorescence intensity measurement
Procedure:
-
Cell Seeding: Seed the OATP-expressing and wild-type cells into 96-well black, clear-bottom microplates at a density that allows them to reach confluence on the day of the experiment. Incubate at 37°C in a 5% CO2 atmosphere.
-
Preparation of this compound Working Solutions: On the day of the assay, prepare fresh dilutions of this compound in HBSS at the desired concentrations.
-
Cell Washing: Gently wash the confluent cell monolayers twice with pre-warmed HBSS to remove serum and other interfering substances.
-
Initiation of Uptake: Add the this compound working solutions to the respective wells to initiate the uptake. Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, and 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the this compound solution and wash the cells three times with ice-cold HBSS.
-
Fluorescence Measurement:
-
Microscopy: Visualize the intracellular fluorescence of this compound using a fluorescence microscope. Capture images for qualitative or semi-quantitative analysis.
-
Plate Reader: For quantitative analysis, add a suitable lysis buffer to each well to release the intracellular dye. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis: Subtract the fluorescence intensity of the wild-type cells (background) from that of the OATP-expressing cells to determine the net OATP-mediated uptake.
OATP Inhibition Assay with this compound
This protocol is designed to evaluate the ability of test compounds to inhibit OATP-mediated this compound uptake.
Materials:
-
Same as for the in vitro uptake assay
-
Known OATP inhibitors (e.g., bromosulfophthalein (BSP), rifampicin) as positive controls
-
Test compounds to be evaluated for inhibitory activity
Procedure:
-
Cell Seeding and Washing: Follow steps 1 and 3 of the in vitro uptake assay protocol.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with various concentrations of the test compounds or known inhibitors in HBSS for a specified period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed, non-saturating concentration of this compound to the wells already containing the inhibitors. Incubate for a time period determined to be in the linear range of uptake from the previous assay.
-
Termination and Measurement: Follow steps 5 and 6 of the in vitro uptake assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of this compound uptake at each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value for each inhibitory compound.
Visualizing the Mechanisms
Signaling Pathway of HIF-1α-Induced OATP Expression and this compound Uptake
The following diagram illustrates the signaling cascade leading to increased this compound uptake in cancer cells under hypoxic conditions.
Caption: HIF-1α-mediated upregulation of OATP and subsequent this compound uptake.
Experimental Workflow for In Vitro this compound Uptake Assay
The following diagram outlines the key steps in performing a cell-based this compound uptake experiment.
Caption: Workflow for an in vitro this compound cellular uptake assay.
Logical Relationship for OATP Inhibition Assay
This diagram illustrates the logical flow of an experiment designed to test for inhibitors of OATP-mediated this compound uptake.
References
- 1. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. 442211 | Stanford Health Care [stanfordhealthcare.org]
- 7. Role of hypoxia inducible factor-1α in the regulation of the cancer-specific variant of organic anion transporting polypeptide 1B3 (OATP1B3), in colon and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectral Properties and Tumor-Targeting Mechanism of MHI-148: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of the near-infrared (NIR) heptamethine cyanine dye MHI-148, also known as IR-808. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working with this compound in areas such as cancer imaging, diagnosis, and therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathway involved in its tumor-specific uptake.
Introduction
This compound is a near-infrared heptamethine cyanine dye recognized for its tumor-targeting capabilities.[1] Its application in cancer research is significant due to its ability to accumulate preferentially in tumor cells, enabling enhanced imaging and targeted drug delivery.[2][3] This preferential uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, particularly under hypoxic conditions.[3][4]
Spectral Properties of this compound
This compound exhibits characteristic absorption and emission spectra in the near-infrared region, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[3][5]
| Property | Value | Reference |
| Excitation Maximum (λex) | 782 nm | [6] |
| Emission Maximum (λem) | 808 nm | [6] |
| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. However, related heptamethine cyanine dyes, such as IR-783, exhibit high molar absorptivity (ε = 261,000 M⁻¹cm⁻¹). Heptamethine cyanine dyes in general are known for their high molar absorption coefficients.[3] | |
| Fluorescence Quantum Yield (Φf) | Not explicitly reported for this compound. Heptamethine cyanine dyes are generally characterized by strong fluorescence quantum yields.[3][7] |
Experimental Protocols
The following sections describe generalized experimental protocols for determining the key spectral properties of this compound.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.
Objective: To measure the absorbance of this compound across a range of wavelengths to determine its absorption maximum (λmax) and to calculate the molar extinction coefficient (ε) at this wavelength.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS))
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the near-infrared region (e.g., 600-900 nm).
-
Blank Measurement: Use the solvent as a blank to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Fluorescence Spectroscopy
This protocol describes the determination of the fluorescence excitation and emission spectra and the relative fluorescence quantum yield of this compound.
Objective: To determine the excitation and emission maxima and to calculate the fluorescence quantum yield (Φf) of this compound relative to a standard.
Materials:
-
This compound solution of known absorbance at the excitation wavelength
-
A standard fluorophore with a known quantum yield in the NIR region (e.g., IR-125, HITCI)[8]
-
Spectroscopy-grade solvent
-
Calibrated spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound and a solution of the standard reference dye in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[9]
-
Spectrofluorometer Setup: Set the spectrofluorometer to measure the emission spectrum over a relevant range (e.g., 750-950 nm).
-
Excitation and Emission Scans:
-
To determine the emission maximum, excite the sample at its absorption maximum (782 nm) and scan the emission spectrum.
-
To determine the excitation maximum, set the emission detector to the emission maximum (808 nm) and scan the excitation wavelength range.
-
-
Quantum Yield Measurement:
-
Measure the integrated fluorescence intensity of both the this compound solution and the standard solution under the same experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both solutions at the excitation wavelength.
-
-
Calculation: The quantum yield of this compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where:
Signaling Pathway of this compound Uptake in Tumor Cells
The preferential accumulation of this compound in tumor cells is a key feature for its use in cancer imaging and therapy. This process is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells, a process that is often enhanced by the hypoxic (low oxygen) tumor microenvironment.[3][4] The Hypoxia-Inducible Factor 1-alpha (HIF-1α) plays a crucial role in upregulating the expression of OATPs.[4]
Caption: this compound uptake pathway in tumor cells.
Experimental Workflow for In Vitro Uptake Study
To validate the tumor-specific uptake of this compound, an in vitro experiment comparing its accumulation in cancer cells versus normal cells can be performed.
Caption: In vitro workflow for this compound uptake.
References
- 1. abmole.com [abmole.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIRF Optical/PET Dual-Modal Imaging of Hepatocellular Carcinoma Using Heptamethine Carbocyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. researchgate.net [researchgate.net]
- 12. iss.com [iss.com]
MHI-148 for Non-Invasive In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye that has emerged as a promising agent for non-invasive in vivo imaging of tumors.[1][2][3] Its intrinsic tumor-targeting properties, without the need for chemical conjugation to a targeting moiety, make it a valuable tool in cancer research and preclinical drug development.[1] This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound.
Core Principles and Mechanism of Action
This compound exhibits preferential uptake and retention in cancer cells compared to normal cells.[1][2][3] This selectivity is primarily attributed to its interaction with Organic Anion Transporting Polypeptides (OATPs) , a family of transmembrane transporters that are often overexpressed in various cancer types.[4][5][6] The uptake of this compound can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor.[1][2][3]
Furthermore, the hypoxic microenvironment characteristic of many solid tumors can enhance this compound accumulation. This is mediated through the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) , which can upregulate the expression of OATPs.[7][8] In some cancer models, the β-catenin signaling pathway has also been implicated in regulating the expression of transporters involved in this compound accumulation, such as OATP2B1 and ABCG2.[9]
Once internalized, this compound concentrates in the mitochondria and lysosomes of cancer cells.[1][2][4] This subcellular localization contributes to its prolonged retention within the tumor.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving this compound.
Table 1: In Vivo and Ex Vivo Biodistribution of PTX-MHI in HT-29 Tumor Model
| Organ | Mean Fluorescence Intensity ± SD (n=3) |
| Heart | ~1.5 x 10^8 |
| Spleen | ~2.0 x 10^8 |
| Tumor | ~6.0 x 10^8 |
| Liver | ~3.5 x 10^8 |
| Kidneys | ~2.5 x 10^8 |
| Lungs | ~1.8 x 10^8 |
Data extracted from a study using a paclitaxel-MHI-148 conjugate (PTX-MHI) in an HT-29 colon cancer tumor model. Imaging was performed 12 hours after intravenous injection.[4]
Table 2: In Vitro Cytotoxicity of this compound, PTX-MHI, and Paclitaxel (PTX)
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) - Day 3 |
| HT-29 (Colon Cancer) | This compound | 1.5 | ~95% |
| NIH3T3 (Normal Fibroblast) | This compound | 1.5 | ~98% |
| HT-29 (Colon Cancer) | PTX-MHI | 1.5 | ~20% |
| NIH3T3 (Normal Fibroblast) | PTX-MHI | 1.5 | ~80% |
| HT-29 (Colon Cancer) | PTX | 1.5 | ~40% |
| NIH3T3 (Normal Fibroblast) | PTX | 1.5 | ~60% |
This table presents the cytotoxicity of this compound, a paclitaxel-MHI-148 conjugate (PTX-MHI), and paclitaxel (PTX) alone on colon carcinoma (HT-29) and normal fibroblast (NIH3T3) cells after 3 days of incubation.[10]
Experimental Protocols
In Vitro Cellular Uptake of this compound
This protocol outlines the general steps to assess the uptake of this compound in cancer and normal cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29) and a normal cell line (e.g., NIH3T3)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HT-29, RPMI1640 for NIH3T3)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere overnight.
-
Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 20 µM).[11]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound containing medium to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.[11]
-
Remove the this compound solution and wash the cells twice with PBS to remove any free dye.[11]
-
Add fresh PBS or culture medium to the wells.
-
Visualize and capture images using a fluorescence microscope equipped with an appropriate filter set for near-infrared fluorescence (e.g., excitation/emission: 750–800/820–860 nm).[11]
In Vivo Non-Invasive Imaging in a Xenograft Mouse Model
This protocol describes the procedure for in vivo imaging of this compound accumulation in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for xenograft implantation
-
This compound solution for injection
-
In vivo imaging system capable of detecting near-infrared fluorescence
Procedure:
-
Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size.
-
Prepare a sterile solution of this compound for injection. A typical dose is 10 nmol per mouse administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1]
-
Inject the this compound solution into the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 2, 4, 6, 12, 24, and 48 hours), anesthetize the mice and place them in the in vivo imaging system.[5][10]
-
Acquire whole-body fluorescence images.
-
For ex vivo analysis, euthanize the mice at a specific time point (e.g., 12 or 24 hours post-injection).[1][4]
-
Excise the tumor and major organs (e.g., heart, liver, spleen, kidneys, lungs) for ex vivo fluorescence imaging to confirm the biodistribution of this compound.[4]
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Proposed HIF-1α/OATP signaling pathway for this compound uptake in cancer cells.
Caption: General experimental workflow for non-invasive in vivo imaging using this compound.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Core Principles of MHI-148 Fluorescence: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles underpinning the fluorescence of MHI-148, a near-infrared (NIR) heptamethine cyanine dye. This compound has emerged as a significant tool in cancer research, primarily due to its intrinsic tumor-targeting properties and its utility in dual imaging and targeted therapy applications.[1][2] This document outlines the mechanism of action, key signaling pathways involved in its cellular uptake, and detailed experimental protocols for its application.
Core Principles of this compound Fluorescence and Tumor Specificity
This compound is a near-infrared heptamethine cyanine dye that exhibits preferential accumulation and retention in cancer cells over normal cells.[2][3] This inherent tumor-targeting capability is a cornerstone of its application in oncology research and drug delivery. The fluorescence of this compound allows for non-invasive in vivo imaging of tumors.[2]
The mechanism behind this selectivity is multifactorial, involving both the physiological characteristics of the tumor microenvironment and specific molecular transporters on the cancer cell surface.[1] Key factors include:
-
Tumor Hypoxia: The hypoxic microenvironment common to solid tumors is believed to contribute to the preferential uptake of this compound.[1]
-
Organic Anion-Transporting Polypeptides (OATPs): Cancer cells often overexpress OATPs, a group of cell membrane-bound solute carriers.[1] These transporters facilitate the uptake of this compound into the cell.[1][2] The competitive inhibitor for OATPs, bromosulfophthalein (BSP), has been shown to block the uptake and retention of this compound in cancer cells, further implicating OATPs in this process.[2]
-
Subcellular Localization: Once inside the cancer cell, this compound selectively accumulates in the mitochondria and lysosomes.[1][2] This specific intracellular localization is crucial for its dual role in imaging and as a vehicle for targeted drug delivery.[1][4]
Signaling Pathways in this compound Uptake and Retention
The selective accumulation of this compound in tumor cells is governed by specific signaling pathways that regulate the expression and activity of membrane transporters.
-
OATP-Mediated Uptake: The primary mechanism for this compound entry into cancer cells is through OATPs.[1] The overexpression of these transporters in various cancer types is a key determinant of the dye's tumor specificity.
-
β-catenin Signaling Pathway: In hepatocellular carcinoma (HCC), the β-catenin signaling pathway has been shown to regulate the membrane transporters OATP2B1 and ABCG2.[5] These transporters, in turn, mediate the tumor-specific accumulation and retention of this compound.[5] Inhibition of the β-catenin pathway can enhance the accumulation of this compound in HCC tissues, thereby improving tumor imaging efficacy.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies involving this compound.
Table 1: In Vitro Cytotoxicity of this compound and Conjugates
| Cell Line | Compound | Concentration (µM) | Incubation Time | Cell Viability (%) |
| HT-29 (Colon Carcinoma) | This compound | 0.01 - 1.5 | 72 hours | ~100% |
| NIH3T3 (Fibroblast) | This compound | 0.01 - 1.5 | 72 hours | ~100% |
| HT-29 (Colon Carcinoma) | PTX-MHI | 1.5 | 72 hours | ~20% |
| NIH3T3 (Fibroblast) | PTX-MHI | 1.5 | 72 hours | ~80% |
| HT-29 (Colon Carcinoma) | Paclitaxel (PTX) | 1.5 | 72 hours | ~40% |
| NIH3T3 (Fibroblast) | Paclitaxel (PTX) | 1.5 | 72 hours | ~60% |
| Data synthesized from in vitro cytotoxicity assays.[1][6] |
Table 2: In Vivo Tumor Accumulation and Biodistribution
| Parameter | Value | Time Post-Injection | Animal Model |
| Peak Tumor Accumulation (PTX-MHI) | Maximum Fluorescence | 12 hours | HT-29 Tumor Model |
| Sustained Tumor Signal (PTX-MHI) | Up to 3 days | - | HT-29 Tumor Model |
| Tumor-to-Normal Tissue (T/NT) Ratio (this compound) | Peak | 8 hours | Xenograft Nude Mice |
| Data from in vivo near-infrared fluorescence imaging studies.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound and its conjugates on cancer and normal cell lines.
Methodology:
-
Cell Culture: HT-29 colorectal adenocarcinoma cells and NIH3T3 mouse embryonic fibroblasts are cultured in appropriate media (e.g., McCoy's 5A Medium Modified for HT-29, RPMI1640 for NIH3T3).[1]
-
Seeding: Cells are seeded in 96-well plates and incubated for 24 hours at 37°C.[1]
-
Treatment: Cells are treated with varying concentrations (0.01, 0.05, 0.1, 0.5, and 1.5 µM) of this compound, paclitaxel-MHI-148 conjugates (PTX-MHI), or paclitaxel (PTX) alone.[1]
-
Incubation: The treated cells are incubated for 24, 48, and 72 hours.[1]
-
MTT Assay: After the incubation period, 10 μL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 2 hours.[1]
-
Solubilization: The culture medium containing the drugs is removed, and the resulting formazan crystals are dissolved in DMSO.[1]
-
Measurement: Cell viability is determined by measuring the absorbance of the dissolved formazan.
Cellular Uptake and Co-localization Assay
This protocol is used to visualize the intracellular uptake of this compound and its localization within subcellular organelles.
Methodology:
-
Cell Seeding: HT-29 and NIH3T3 cells are seeded in a confocal dish and incubated at 37°C for 24 hours.[1]
-
Treatment: The cells are treated with 10 µM of this compound or PTX-MHI and incubated for 1 hour.[1]
-
Washing: After incubation, the cells are washed multiple times with DPBS.[1]
-
Co-localization Staining: For co-localization studies, cells are stained with LysoTracker Green (lysosomal marker) and Rhodamine 123 (mitochondrial marker).[6]
-
Imaging: The intracellular fluorescence is observed and captured using a fluorescence microscope.[1]
In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of this compound conjugates in a xenograft mouse model.
Methodology:
-
Tumor Model Establishment: An HT-29 colon cancer tumor model is established in female BALB/c nude mice.[1]
-
Treatment Groups: Mice are divided into groups and intravenously injected with 200 μL of:
-
PBS (Control)
-
PTX-MHI (2 mg/kg PTX equivalent)
-
PTX (2 mg/kg)
-
This compound (2 mg/kg)[1]
-
-
Dosing Schedule: Intravenous treatments are administered at three intervals (day 0, 7, and 14) for a total dose of 6 mg/kg.[1]
-
Monitoring: The body weight of the mice is monitored throughout the experiment, and tumor volumes are measured every other day for up to 30 days.[1]
-
In Vivo Imaging: To assess tumor accumulation and biodistribution, mice are injected with the fluorescent agent, and imaging is performed at various time points (e.g., 2, 4, 6, 12, 24, and 48 hours) using an in vivo imaging system.[6] Ex vivo imaging of organs is also conducted to confirm biodistribution.[6]
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
MHI-148: A Technical Guide to its Discovery, Development, and Application in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant interest in the field of oncology for its intrinsic tumor-targeting properties. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound and its conjugates. A key focus is placed on its unique uptake mechanism, which is mediated by the hypoxia-inducible factor 1α (HIF-1α) and organic anion-transporting polypeptides (OATPs) signaling axis, rendering it highly selective for the tumor microenvironment. This document details its application in both cancer imaging and as a vehicle for targeted drug delivery, exemplified by the paclitaxel conjugate, PTX-MHI. While exhaustive quantitative data is not publicly available in tabulated formats, this guide synthesizes the existing findings to present a clear picture of its preclinical efficacy. Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Discovery and Core Properties
This compound was identified as a near-infrared heptamethine cyanine dye with inherent tumor-targeting capabilities, distinguishing it from many imaging agents that require conjugation to a targeting moiety.[1][2] Its chemical structure is (2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide).[2] this compound exhibits strong fluorescence emission in the near-infrared spectrum, a region where tissue autofluorescence is minimal, allowing for deep tissue imaging with a high signal-to-noise ratio.[3]
Mechanism of Tumor-Specific Accumulation
The preferential uptake of this compound in tumor cells is a critical aspect of its utility. This selectivity is not passive but is an active process governed by the unique physiology of the tumor microenvironment, specifically hypoxia.
The HIF-1α/OATPs Signaling Axis
The primary mechanism for this compound's tumor-specific accumulation is the hypoxia-inducible factor 1α (HIF-1α) and organic anion-transporting polypeptides (OATPs) signaling axis.[3] Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. In response to hypoxic conditions, cancer cells upregulate HIF-1α.[3] This transcription factor, in turn, promotes the expression of a family of transmembrane transporters known as OATPs.[3] These OATPs are responsible for the active transport of this compound across the cancer cell membrane, leading to its intracellular accumulation.[1][3] In contrast, normal, well-oxygenated tissues have low levels of HIF-1α and consequently lower OATP expression, resulting in minimal uptake of this compound.[1]
Subcellular Localization
Once inside the cancer cell, this compound has been observed to localize within the mitochondria and lysosomes.[1] This specific subcellular accumulation can be leveraged for therapeutic applications, such as the targeted delivery of cytotoxic agents to these vital organelles to induce cell death.
Preclinical Development and Applications
This compound has been investigated primarily for two applications in oncology: as a standalone near-infrared fluorescence imaging agent and as a delivery vehicle for chemotherapeutic drugs.
This compound in Cancer Imaging
Due to its tumor-specific accumulation and NIR fluorescence properties, this compound is a promising agent for in vivo cancer imaging. Studies have shown its ability to delineate tumors from surrounding healthy tissue in various cancer models, including prostate, lung, and colon cancer.[3][4] This has significant implications for non-invasive tumor detection, tracking metastasis, and guiding surgical resection.
This compound as a Drug Delivery Vehicle: The Case of PTX-MHI
To enhance the therapeutic index of conventional chemotherapeutics, this compound has been conjugated with paclitaxel (PTX) to form PTX-MHI.[1] This conjugate leverages the tumor-targeting properties of this compound to selectively deliver the cytotoxic payload of paclitaxel to cancer cells, thereby increasing its efficacy while minimizing systemic toxicity.[1]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PTX-MHI
| Cell Line | Cancer Type | Assay | Concentration Range | Result |
| HT-29 | Colon Carcinoma | MTT | 0.01 - 1.5 µM | PTX-MHI showed significantly greater cytotoxicity compared to PTX alone.[1] |
| NIH3T3 | Normal Fibroblast | MTT | 0.01 - 1.5 µM | PTX-MHI exhibited low toxicity, similar to this compound alone.[1] |
Table 2: In Vivo Efficacy of PTX-MHI
| Animal Model | Cancer Model | Treatment | Dosage | Key Findings |
| BALB/c nude mice | HT-29 colon cancer xenograft | PTX-MHI | 2 mg/kg (PTX equivalent) | Significant tumor growth inhibition compared to control and PTX alone.[1] |
| BALB/c nude mice | HT-29 colon cancer xenograft | PTX-MHI | 2 µ g/mouse | Maximum tumor accumulation observed 12 hours post-administration. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound and its conjugates.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. The synthesis has been described as being carried out by previously published methods.[2] The chemical structure is (2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide).[2]
In Vitro Cell Viability (MTT) Assay
This protocol is adapted from studies on PTX-MHI.[1]
-
Cell Seeding: Seed HT-29 (cancer) and NIH3T3 (normal) cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, PTX, and PTX-MHI (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM) in fresh media. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Tumor Growth Inhibition Study
This protocol is based on the evaluation of PTX-MHI in a mouse xenograft model.[1]
-
Tumor Implantation: Subcutaneously inject HT-29 cells into the flank of BALB/c nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).
-
Group Allocation: Randomly divide the mice into treatment groups (e.g., PBS control, this compound, PTX, PTX-MHI).
-
Treatment Administration: Intravenously inject the respective treatments at specified dosages (e.g., 2 mg/kg PTX equivalent) and schedules (e.g., on days 0, 7, and 14).
-
Tumor Measurement: Measure tumor volume using calipers every other day.
-
Body Weight Monitoring: Monitor the body weight of the mice to assess systemic toxicity.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition at the end of the study.
Future Directions and Conclusion
This compound represents a significant advancement in the development of targeted cancer diagnostics and therapeutics. Its unique mechanism of action, reliant on the hypoxic tumor microenvironment, offers a high degree of selectivity. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its application with a wider range of cytotoxic agents and in various cancer types. The development of this compound and its conjugates holds considerable promise for improving the precision of cancer treatment and imaging.
References
- 1. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
MHI-148 Protocol for In Vivo Imaging in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties, making it a valuable tool for non-invasive in vivo imaging of cancer in murine models.[1][2] Unlike many imaging agents that require conjugation to a targeting moiety, this compound selectively accumulates in tumor tissues.[3][4] This preferential uptake is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells, a process that can be enhanced by the hypoxic tumor microenvironment.[5][6] Once inside the cell, this compound concentrates in the mitochondria and lysosomes.[7][8] These characteristics, combined with its favorable fluorescence properties in the NIR window (700-900 nm) which allows for deep tissue penetration and minimal autofluorescence, make this compound a robust probe for various research and drug development applications.[1][9]
This document provides detailed application notes and protocols for the use of this compound for in vivo imaging in mice, including quantitative data summaries, step-by-step experimental procedures, and visualizations of the underlying biological and experimental workflows.
Data Presentation
This compound Properties and In Vivo Imaging Parameters
| Property | Description | Source |
| Chemical Name | 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide | [3] |
| Class | Heptamethine Cyanine Dye | [2] |
| Excitation (in vivo) | ~710-760 nm | [10] |
| Emission (in vivo) | ~810-875 nm | [10] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) | [11][12] |
Recommended this compound Dosages and Imaging Time Points for Different Mouse Tumor Models
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Optimal Imaging Time Post-Injection | Reference |
| HT-29 (Colon Carcinoma) | BALB/c nude | 2 mg/kg | Intravenous | 12 hours | [11] |
| SN12C (Renal Cancer) | Nude | 10 nmol/mouse | Intraperitoneal | 24 hours | [3] |
| Human Prostate Cancer Xenograft | Athymic nude | 50 nmol/mouse | Intraperitoneal | 48 hours | [12] |
| Lung Cancer | Nude | Not specified | Not specified | 1 hour (visualization) | [13] |
| Hepatocellular Carcinoma | Nude | 0.75 µmol/kg | Intravenous | Gradual accumulation, peak not specified | [1] |
| 4T1 & SCC7 | BALB/c nude | Not specified | Not specified | 24 hours (peak accumulation) | [14] |
Ex Vivo Biodistribution of this compound Conjugate (PTX-MHI) in HT-29 Tumor-Bearing Mice (12 hours post-injection)
| Organ | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Tumor | ~1.8 x 10^8 ± 0.2 x 10^8 |
| Liver | ~0.8 x 10^8 ± 0.1 x 10^8 |
| Kidneys | ~0.6 x 10^8 ± 0.1 x 10^8 |
| Lungs | ~0.4 x 10^8 ± 0.05 x 10^8 |
| Spleen | ~0.3 x 10^8 ± 0.05 x 10^8 |
| Heart | ~0.2 x 10^8 ± 0.05 x 10^8 |
| Data is estimated from graphical representation in the source.[11] |
Experimental Protocols
I. Preparation of this compound Injection Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a stock solution.[12]
-
Dilution: For intravenous or intraperitoneal injection, dilute the this compound stock solution in sterile Phosphate-Buffered Saline (PBS) to the final desired concentration.[11] The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Filtration: Filter the final this compound solution through a 0.22 µm syringe filter to ensure sterility before injection.[12]
-
Storage: Store the stock solution at 4°C, protected from light.[12] Prepare the diluted injection solution fresh on the day of the experiment.
II. Subcutaneous Tumor Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, for example, using HT-29 human colorectal adenocarcinoma cells in nude mice.
-
Cell Culture: Culture HT-29 cells in appropriate complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Cell Preparation for Injection: Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count and adjust the cell concentration to 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[15]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old).
-
Subcutaneous Injection:
-
Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).
-
Shave the hair from the injection site (typically the flank).
-
Disinfect the skin with 70% ethanol.
-
Gently pinch the skin and insert a 25-27 gauge needle subcutaneously.
-
Inject 100-200 µL of the cell suspension.[15]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = 1/2 × (Length) × (Width)^2.[16] Imaging experiments can typically commence when tumors reach a palpable size (e.g., ~100-200 mm³).
III. In Vivo Fluorescence Imaging Protocol
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[10]
-
If the mouse is not hairless, shave the area to be imaged to minimize light scattering and absorption by fur.[17]
-
Place the anesthetized mouse on the heated stage of the in vivo imaging system to maintain body temperature.[18]
-
-
This compound Administration:
-
Administer the prepared this compound solution to the mouse via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection). Refer to the dosage table for recommended amounts.
-
-
Image Acquisition:
-
Place the mouse in the imaging chamber of a suitable in vivo imaging system (e.g., IVIS Lumina).[10][19]
-
Acquire a baseline fluorescence image before this compound accumulation.
-
At the predetermined time point post-injection (see dosage table), acquire fluorescence images.
-
IVIS Lumina Imaging Parameters (Example):
-
Excitation Filter: 710-760 nm range.
-
Emission Filter: 810-875 nm range.[10]
-
Exposure Time: Adjust as needed to obtain optimal signal without saturation.
-
Binning and F/stop: Can be adjusted to optimize sensitivity and resolution.
-
-
-
Ex Vivo Imaging (Optional but Recommended):
-
Following the final in vivo imaging session, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm this compound biodistribution.[11]
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.
-
Quantify the fluorescence intensity within each ROI, typically expressed as average radiance (photons/s/cm²/sr).
-
Calculate the tumor-to-background ratio to assess the specificity of this compound accumulation.
-
Mandatory Visualizations
References
- 1. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 2. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.charlotte.edu [research.charlotte.edu]
- 11. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. 4.9. Subcutaneous Tumor Growth In Nude Mice [bio-protocol.org]
- 17. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. school.wakehealth.edu [school.wakehealth.edu]
Application Notes and Protocols for MHI-148 Staining in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a heptamethine cyanine dye that exhibits preferential accumulation in cancer cells over normal cells, making it a valuable tool for near-infrared (NIR) fluorescence imaging.[1][2] Its uptake is primarily facilitated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells, and is enhanced by the hypoxic microenvironment characteristic of many tumors.[3][4] Upon entering cancer cells, this compound localizes within mitochondria and lysosomes.[1][2][3] These properties make this compound a promising agent for cancer detection, diagnosis, and as a targeting moiety for therapeutic delivery.[3][5][6]
This document provides a detailed protocol for utilizing this compound for staining in cell culture, enabling researchers to visualize and differentiate cancerous cells from their normal counterparts.
Mechanism of Action and Cellular Uptake
This compound's tumor-specific accumulation is a key feature for its application in cancer research. The dye is actively transported into cancer cells, a process that can be blocked by competitive inhibitors of OATPs, such as bromosulfophthalein (BSP).[1][2] This active uptake mechanism, combined with leaky vasculature and other properties of the tumor microenvironment, leads to its retention in malignant cells, while showing minimal accumulation in normal cell lines.[1][7]
Figure 1: this compound uptake and localization in cancer cells.
Experimental Protocols
This section details a generalized protocol for staining cultured cells with this compound, synthesized from methodologies reported in various studies. Researchers should optimize parameters such as dye concentration and incubation time for their specific cell lines and experimental conditions.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., RPMI-1640, McCoy's 5A)[3]
-
Phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS)[7]
-
Cell culture plates or dishes suitable for microscopy (e.g., confocal dishes)[7]
-
Fluorescence microscope with appropriate NIR filter sets
Protocol Workflow:
Figure 2: Experimental workflow for this compound cell staining.
Detailed Procedure:
-
Cell Seeding:
-
Preparation of this compound Staining Solution:
-
Cell Staining:
-
Washing:
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped for NIR imaging.
-
Capture both fluorescence and bright-field images to assess dye uptake and cell morphology.
-
Data Presentation
The following table summarizes typical experimental parameters for this compound staining based on published literature.
| Parameter | Cancer Cell Lines | Normal Cell Lines | Reported Values | Citation |
| This compound Concentration | HT-29, PC-3, 4T1, SCC7 | NIH3T3, NPF, HUVEC-CS | 10 µM - 20 µM | [5][7][8] |
| Incubation Time | HT-29, PC-3 | NIH3T3 | 30 minutes - 1 hour | [7][8] |
| Cell Seeding Density | Canine cancer cells | Not specified | 1 x 10⁴ cells/well (24-well plate) | [8] |
| Culture Medium | HT-29, NIH3T3 | NIH3T3 | McCoy's 5A, RPMI-1640 | [3] |
Expected Results:
A significantly higher NIR fluorescence signal is expected in the cancer cell line compared to the normal cell line, indicating preferential uptake and retention of this compound.[3][7] Co-localization studies with organelle-specific dyes like MitoTracker and LysoTracker can confirm the accumulation of this compound in mitochondria and lysosomes.[3]
Applications in Research and Drug Development
-
Cancer Cell Imaging: this compound serves as a selective imaging agent to distinguish cancer cells from normal cells in vitro and in vivo.[1][9]
-
Drug Delivery: The tumor-targeting property of this compound can be exploited to deliver conjugated chemotherapeutic agents, such as paclitaxel, directly to cancer cells, potentially increasing efficacy and reducing systemic toxicity.[3][6]
-
Theranostics: this compound can be integrated into theranostic platforms, combining diagnostic imaging with therapeutic applications like photothermal therapy.[5]
-
Metastasis Detection: The high sensitivity of this compound allows for the detection of cancer metastases.[2]
Note on mTOR Signaling:
Initial queries regarding this compound may be confused with MHY1485, a known mTOR activator.[10][11] Based on current scientific literature, this compound's mechanism of action for selective cancer cell uptake is not directly linked to the mTOR signaling pathway but rather through OATP transporters.[1][3] Researchers should be careful to distinguish between these two compounds.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 10. MHY1485 enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of Paclitaxel to MHI-148
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of the chemotherapeutic agent paclitaxel to the near-infrared (NIR) heptamethine cyanine dye, MHI-148. This bioconjugation process creates a targeted drug delivery system, leveraging the tumor-homing properties of this compound to enhance the therapeutic efficacy of paclitaxel. The protocol outlines the chemical reaction, purification, and characterization of the resulting paclitaxel-MHI-148 conjugate.
Introduction
Paclitaxel is a potent anti-cancer drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] However, its non-specific toxicity and poor water solubility present significant challenges in clinical applications. This compound is a near-infrared fluorescent dye that has been shown to selectively accumulate in tumor cells.[3][4][5] By conjugating paclitaxel to this compound, a targeted drug delivery system can be developed to improve the therapeutic index of paclitaxel, increasing its concentration at the tumor site while minimizing systemic side effects.
The conjugation strategy detailed herein focuses on the formation of an ester linkage between the 2'-hydroxyl group of paclitaxel and a carboxylic acid moiety of this compound. The 2'-hydroxyl group of paclitaxel is known to be more susceptible to chemical modification due to lower steric hindrance compared to other hydroxyl groups on the molecule.[6] this compound possesses two carboxylic acid functional groups that can be activated for conjugation.[3][7]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Paclitaxel | Sigma-Aldrich | T7402 |
| This compound | Cayman Chemical | 172971-76-5 |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | D125407 |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | D5643 |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Ethyl Acetate | Fisher Scientific | E145 |
| Hexanes | Fisher Scientific | H302 |
| High-Performance Liquid Chromatography (HPLC) grade Acetonitrile | Fisher Scientific | A998 |
| High-Performance Liquid Chromatography (HPLC) grade Water | Fisher Scientific | W6 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
Experimental Protocol
Conjugation of Paclitaxel to this compound
The conjugation is achieved through an esterification reaction between the 2'-hydroxyl group of paclitaxel and a carboxylic acid group of this compound, facilitated by the coupling agent N,N'-Diisopropylcarbodiimide (DIC) and the catalyst 4-Dimethylaminopyridine (DMAP).[8]
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups of this compound.
-
In a separate flask, dissolve paclitaxel (1.5 equivalents) in anhydrous DCM or DMF.
-
Slowly add the paclitaxel solution to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude paclitaxel-MHI-148 conjugate.
Purification of Paclitaxel-MHI-148 Conjugate
The crude conjugate is purified using silica gel column chromatography or preparative HPLC.
Silica Gel Column Chromatography:
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure conjugate.
-
Combine the pure fractions and evaporate the solvent to yield the purified paclitaxel-MHI-148 conjugate.
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude product in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Inject the solution onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA).
-
Monitor the elution at the absorbance wavelengths of both paclitaxel (around 227 nm) and this compound (around 782 nm).
-
Collect the peak corresponding to the paclitaxel-MHI-148 conjugate.
-
Lyophilize the collected fraction to obtain the pure conjugate.
Characterization of Paclitaxel-MHI-148 Conjugate
The successful synthesis and purity of the conjugate should be confirmed by various analytical techniques.
| Analytical Technique | Expected Outcome |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the paclitaxel-MHI-148 conjugate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Appearance of characteristic peaks for both paclitaxel and this compound moieties in the conjugate spectrum. Shifts in the proton signal of the 2'-CH of paclitaxel will confirm conjugation at the 2'-OH position. |
| UV-Vis Spectroscopy | The absorption spectrum of the conjugate should exhibit characteristic peaks for both paclitaxel (around 227 nm) and this compound (around 782 nm).[8] |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak at a retention time distinct from the starting materials, indicating the purity of the conjugate. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the conjugation of paclitaxel to this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for the paclitaxel-MHI-148 conjugate.
Concluding Remarks
This protocol provides a comprehensive guide for the successful conjugation of paclitaxel to this compound. The resulting conjugate holds promise as a targeted chemotherapeutic agent with the potential for enhanced efficacy and reduced off-target toxicity. Proper characterization is crucial to ensure the identity, purity, and stability of the final product before its use in further biological evaluations. Researchers should adhere to all laboratory safety guidelines when handling the chemical reagents described in this protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
MHI-148 Nanoparticle Formulation for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptamethine cyanine dye MHI-148 is a near-infrared (NIR) fluorescent molecule with inherent tumor-targeting properties.[1][2] Its ability to preferentially accumulate in cancer cells is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on tumor cell surfaces and the hypoxic tumor microenvironment.[1][2] this compound localizes within the mitochondria and lysosomes of cancer cells, making it an excellent candidate for targeted drug delivery and theranostics.[1][3][4] This document provides detailed application notes and protocols for the formulation of this compound into nanoparticle-based drug delivery systems, enhancing the therapeutic efficacy of anticancer agents while enabling simultaneous imaging. Two primary formulations are discussed: a chitosan-based nanomicelle for chemo- and photothermal therapy and a DSPE-SPION nanoparticle for multimodal imaging and photothermal therapy.
This compound Chitosan Nanomicelle Formulation for Chemo- and Photothermal Therapy
This formulation utilizes a hydrophobically modified glycol chitosan (HGC) to form nanomicelles that can be loaded with chemotherapeutic agents like paclitaxel (PTX). This compound is conjugated to the surface of these nanomicelles to provide tumor targeting and near-infrared (NIR) light-triggered drug release and photothermal therapy.[5]
Physicochemical and Photothermal Properties
| Property | Value | Reference |
| Particle Type | Chitosan Nanomicelle | [5] |
| Targeting Moiety | This compound | [5] |
| Therapeutic Agent | Paclitaxel (PTX) | [5] |
| Photothermal Heating Ability | 50.3 °C | [5] |
| Laser Wavelength | 808 nm | [5] |
| Laser Power Density | 1 W/cm² | [5] |
| Irradiation Time | 1 min | [5] |
| Concentration for PTT | 33 µg/ml | [5] |
Experimental Protocols
This protocol describes the conjugation of this compound to glycol chitosan modified with 5β-cholanic acid (HGC).
Materials:
-
Glycol chitosan
-
5β-cholanic acid
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Organic solvents (e.g., DMSO)
-
Dialysis membrane (MWCO appropriate for nanoparticle purification)
Procedure:
-
Synthesize Hydrophobically Modified Glycol Chitosan (HGC): Modify glycol chitosan with the hydrophobic molecule 5β-cholanic acid using a suitable chemical reaction. This step is crucial for the self-assembly into nanomicelles.
-
Activate this compound: Activate the carboxyl group of this compound using EDC and NHS chemistry.
-
Conjugate this compound to HGC: React the activated this compound with the amine groups of the HGC. The reaction is typically carried out in an appropriate buffer at room temperature.
-
Purification: Purify the resulting MHI-HGC conjugate by dialysis against deionized water to remove unreacted reagents.
-
Lyophilization: Lyophilize the purified MHI-HGC to obtain a solid powder for storage and future use.
This protocol details the loading of paclitaxel into the MHI-HGC nanomicelles.
Materials:
-
MHI-HGC conjugate
-
Paclitaxel (PTX)
-
Organic solvent for PTX (e.g., ethanol, DMSO)
-
Deionized water or buffer
Procedure:
-
Dissolve MHI-HGC: Dissolve the lyophilized MHI-HGC in an aqueous solution.
-
Dissolve Paclitaxel: Dissolve paclitaxel in a water-miscible organic solvent.
-
Oil-in-Water Emulsion: Add the paclitaxel solution dropwise to the MHI-HGC solution while stirring to form an oil-in-water emulsion.
-
Nanomicelle Self-Assembly: The hydrophobic 5β-cholanic acid and paclitaxel will form the core of the nanomicelle, while the hydrophilic glycol chitosan and this compound will form the shell.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by dialysis.
-
Purification: Further purify the MHI-HGC-PTX nanomicelles by filtration or centrifugation to remove any unloaded drug aggregates.
Workflow and Mechanism
Caption: Workflow for the synthesis, formulation, and application of MHI-HGC-PTX nanomicelles.
This compound DSPE-SPION Nanoparticle Formulation for Multimodal Imaging and Photothermal Therapy
This formulation involves the conjugation of this compound to DSPE-SPION (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-superparamagnetic iron oxide nanoparticles) for a dual-modal imaging (MRI/NIRF) probe with photothermal capabilities.
Physicochemical Properties
| Property | Value | Reference |
| Particle Type | DSPE-SPION | [6] |
| Targeting Moiety | This compound | [6] |
| Hydrodynamic Size | ~84 ± 6 nm | [6] |
| Zeta Potential | +3.7 mV | [6] |
| Imaging Modalities | MRI (T2-weighted), NIRF | [6] |
| Therapeutic Modality | Photothermal Therapy (PTT) | [6] |
Experimental Protocols
This protocol outlines the synthesis of MHI-DSPE-SPION nanoparticles.
Materials:
-
DSPE-SPION nanoparticles
-
This compound dye
-
Suitable conjugation chemistry reagents
-
Solvents and buffers
Procedure:
-
Synthesize DSPE-SPION: Prepare DSPE-SPION nanoparticles using the solvent hydration method.
-
Conjugate this compound: Conjugate the this compound dye to the DSPE-SPION nanoparticles. The specific conjugation chemistry will depend on the reactive groups available on the DSPE-SPION and this compound.
-
Purification: Purify the MHI-DSPE-SPION nanoparticles to remove unconjugated this compound and other reactants. This can be achieved through methods like magnetic separation or size exclusion chromatography.
-
Characterization: Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS) and a zeta potential analyzer.
In Vitro Cellular Uptake:
-
Culture cancer cells (e.g., SCC7) to a suitable confluency.
-
Incubate the cells with MHI-DSPE-SPION nanoparticles (e.g., 50 µg/mL for 2 hours).
-
Visualize nanoparticle uptake using Prussian blue staining for the iron oxide core and fluorescence microscopy for the this compound dye.
In Vivo MRI and NIRF Imaging:
-
Induce tumors in an animal model (e.g., BALB/c nude mice with SCC7 tumors).
-
Administer MHI-DSPE-SPION nanoparticles intravenously.
-
Perform T2-weighted MRI and NIR fluorescence imaging at different time points (e.g., 4 hours, 1 day) to assess nanoparticle accumulation in the tumor.
In Vivo Photothermal Therapy:
-
Once significant tumor accumulation is confirmed by imaging, irradiate the tumor area with an 808 nm laser.
-
Monitor tumor size over time to evaluate the therapeutic efficacy of the photothermal treatment.
Signaling Pathway and Cellular Uptake
References
- 1. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntno.org [ntno.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: MHI-148 for Near-Infrared Fluorescence Imaging
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 5. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MHI-148 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye recognized for its tumor-targeting properties.[1][2] It exhibits preferential accumulation and retention within tumor cells compared to normal cells, making it a valuable tool for in vivo cancer imaging and targeted drug delivery.[1][2][3] These application notes provide detailed protocols for the administration of this compound in animal studies, primarily focusing on murine models, and summarize key quantitative data from published research.
Mechanism of Action: Tumor-Specific Uptake
This compound's selective accumulation in tumor tissues is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[1] Studies have shown that the uptake and retention of this compound in cancer cells can be blocked by competitive inhibitors of OATPs.[2][3] The hypoxic microenvironment of tumors may also contribute to its enhanced uptake.[1][4] Once inside the cancer cells, this compound localizes to the mitochondria and lysosomes.[1][2][3] The β-catenin signaling pathway has also been implicated in regulating the expression of membrane transporters that mediate this compound accumulation in hepatocellular carcinoma cells.[5]
Signaling Pathway Diagram
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
Application Notes and Protocols for MHI-148 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, in various in vitro assays. This compound is recognized for its tumor-targeting properties, making it a valuable tool for cancer research, particularly in cellular imaging and as a potential vehicle for drug delivery.[1][2]
Overview
This compound selectively accumulates in cancer cells, primarily within the mitochondria and lysosomes, while showing minimal uptake in normal cells.[1][2][3] This preferential uptake is largely attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells.[1][3][4] The mechanism is also linked to the hypoxic microenvironment of tumors, which upregulates Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of OATP expression.
Data Presentation: Recommended Concentrations of this compound
The following table summarizes the recommended concentrations of this compound for various in vitro applications based on published studies.
| Application | Cell Line(s) | Recommended Concentration | Incubation Time | Notes |
| Cell Viability / Cytotoxicity Assay | HT-29 (colon carcinoma), NIH3T3 (normal fibroblast) | 0.01 - 1.5 µM | 24 - 72 hours | This compound alone exhibits negligible cytotoxicity at these concentrations.[2][5] |
| Cellular Uptake & Imaging (Fluorescence Microscopy) | HT-29, NIH3T3, PC-3 (prostate cancer), and others | 10 - 20 µM | 30 minutes - 1 hour | Higher concentrations and shorter incubation times are typically used for imaging to achieve a strong signal.[2][6] |
| Subcellular Localization | HT-29, NIH3T3 | 10 µM | 1 hour | Co-staining with organelle-specific dyes (e.g., MitoTracker, LysoTracker) is recommended.[1] |
| In Vitro Photothermal Therapy (PTT) | Cancer cell lines | Concentration-dependent | Varies | The concentration should be optimized based on the cell line and laser parameters. |
Signaling Pathway of this compound Uptake
The preferential accumulation of this compound in tumor cells is a multi-step process primarily regulated by the cellular environment and specific protein expression.
Experimental Protocols
Cell Viability / Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on cell viability using a standard MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line (e.g., HT-29) and a normal cell line (e.g., NIH3T3)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 1.5 µM). Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cellular Uptake and Imaging by Fluorescence Microscopy
This protocol describes how to visualize the uptake of this compound in live cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line (e.g., HT-29) and normal cell line (e.g., NIH3T3)
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy7 or ICG filter set)
Protocol:
-
Cell Seeding: Seed cells in glass-bottom dishes or chamber slides and allow them to adhere for 24 hours.
-
This compound Staining: Prepare a 10 µM solution of this compound in complete culture medium. Remove the existing medium from the cells and add the this compound solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
-
Washing: Wash the cells three times with warm PBS to remove any unbound this compound.
-
Imaging: Add fresh culture medium or PBS to the cells. If desired, add a nuclear stain like Hoechst 33342 and incubate for an additional 10-15 minutes. Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength around 780 nm and detect the emission above 800 nm.[7]
-
Image Analysis: Analyze the fluorescence intensity and subcellular localization of this compound.
Subcellular Localization Analysis
To determine the specific organelles where this compound accumulates, a co-localization study can be performed.
Materials:
-
All materials from the Cellular Uptake and Imaging protocol
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ Green FM for mitochondria, LysoTracker™ Green DND-26 for lysosomes)
Protocol:
-
Follow steps 1-3 of the Cellular Uptake and Imaging protocol.
-
Co-staining: During the last 15-30 minutes of the this compound incubation, add the organelle-specific probe to the medium at its recommended concentration.
-
Washing: Wash the cells three times with warm PBS.
-
Imaging: Image the cells using appropriate filter sets for both this compound and the organelle-specific probe.
-
Analysis: Merge the images from the different channels to determine the degree of co-localization between this compound and the organelle markers.
In Vitro Photothermal Therapy (PTT) Assay
This protocol provides a framework for evaluating the photothermal efficacy of this compound in vitro.
Materials:
-
This compound
-
Cancer cell line
-
96-well plates
-
NIR laser (e.g., 808 nm)
-
Cell viability assay reagents (e.g., MTT or Calcein-AM/Propidium Iodide)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the cytotoxicity protocol. Incubate for a sufficient time to allow for cellular uptake (e.g., 4 hours).
-
Laser Irradiation: Expose the designated wells to a NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes). Include control groups: no this compound/no laser, this compound/no laser, and no this compound/laser.
-
Post-Irradiation Incubation: Incubate the cells for an additional 24 hours.
-
Viability Assessment: Assess cell viability using a standard assay to determine the extent of cell death induced by the photothermal effect.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. As it is typically dissolved in DMSO, appropriate measures should be taken to avoid skin contact. Consult the material safety data sheet (MSDS) for detailed information on handling and disposal.
References
- 1. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 6. researchgate.net [researchgate.net]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MHI-148 for Labeling Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1][2][3] It exhibits preferential accumulation in cancer cells compared to normal cells, a phenomenon attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) in the hypoxic tumor microenvironment.[4][5] This selective uptake, primarily localized within mitochondria and lysosomes, makes this compound a promising candidate for in vivo imaging and targeted drug delivery.[4] While extensively studied in the context of bulk tumor cell populations, the application of this compound for the specific identification and labeling of cancer stem cells (CSCs) remains an emerging area of investigation.
This document provides detailed application notes and experimental protocols to facilitate research into the use of this compound for labeling and characterizing CSCs. The protocols outlined below are designed to be adapted and optimized for specific cancer types and experimental systems.
Principle of Application
The rationale for using this compound to label CSCs is based on the hypothesis that the unique metabolic and molecular characteristics of CSCs, including their hypoxic niche and distinct transporter expression profiles, may lead to differential uptake and retention of this compound compared to the general cancer cell population. Specifically, the HIF-1α/OATP signaling axis, which is known to be active in CSCs and is responsible for this compound uptake in cancer cells, provides a mechanistic basis for this application.[5][6]
These protocols will guide the user in exploring the potential of this compound as a fluorescent marker for CSCs, both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, compiled from existing literature on cancer cell lines. These values should serve as a starting point for optimization in specific CSC models.
Table 1: this compound Specifications
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~780 nm | [3] |
| Emission Wavelength (max) | ~808 nm | [3] |
| Molecular Weight | 764.2 g/mol | [4] |
| Solubility | DMSO, DMF, Ethanol | [4] |
Table 2: In Vitro Experimental Parameters (Cancer Cell Lines)
| Parameter | Cell Line Example | Value | Reference |
| Staining Concentration | HT-29 (Colon Carcinoma) | 10 µM | [4] |
| Incubation Time | HT-29 (Colon Carcinoma) | 1 hour | [4] |
| Cytotoxicity (IC50) | Not established for CSCs | Varies by cell line | [4] |
Table 3: In Vivo Experimental Parameters (Xenograft Models)
| Parameter | Animal Model | Dosage | Imaging Timepoint | Reference |
| Administration Route | Nude mice with HT-29 xenografts | 10 nmol/mouse (i.p.) | 24 hours post-injection | [3] |
| Peak Tumor Accumulation | Nude mice with HT-29 xenografts | 2 µ g/mouse (i.v. of PTX-MHI) | 12 hours post-injection | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Uptake in Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MHI-148 Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MHI-148, a near-infrared (NIR) heptamethine cyanine dye, for targeted cancer imaging. This compound exhibits preferential uptake and retention in tumor cells, making it a valuable tool for non-invasive in vivo and in vitro imaging.[1][2][3][4][5][6][7] This document outlines the underlying mechanism of action, detailed experimental protocols, and key quantitative data to facilitate the successful application of this compound in your research.
Mechanism of Action
This compound's tumor-specific accumulation is primarily mediated by its interaction with Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[1][3][8] The hypoxic microenvironment characteristic of many solid tumors further enhances this compound uptake through the upregulation of Hypoxia-Inducible Factor 1α (HIF-1α), which in turn increases the expression of OATPs.[1][2][3][8] Once internalized, this compound localizes within the mitochondria and lysosomes of cancer cells.[6][7][9] This targeted accumulation allows for a high signal-to-background ratio, enabling clear visualization of tumor tissues.
Signaling Pathway of this compound Uptake
The following diagram illustrates the key signaling pathway involved in the uptake of this compound by cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound imaging experiments, compiled from various studies.
Table 1: In Vitro Imaging Parameters
| Parameter | Value | Cell Lines | Reference |
| This compound Concentration | 10 µM | HT-29, NIH3T3 | [9] |
| 20 µM | Canine cancer cells | [10] | |
| Incubation Time | 30 minutes | Canine cancer cells | [10] |
| 1 hour | HT-29, NIH3T3 | [9] | |
| Excitation Wavelength | 750-800 nm | Canine tumors | [10] |
| 760 nm | Hepatocellular carcinoma | [11] | |
| 782 nm | General | [12] | |
| Emission Wavelength | 808 nm | General | [12] |
| 813 nm | Ga-MHI-148 | [13] | |
| 820-860 nm | Canine tumors | [10] | |
| 850 nm | Hepatocellular carcinoma | [11] |
Table 2: In Vivo Imaging Parameters
| Parameter | Value | Animal Model | Reference |
| This compound Dose | 2 µ g/mouse | BALB/c nude mice (HT-29 xenograft) | [9][14] |
| 10 nmol/mouse | Nude mice (SN12C renal cancer xenograft) | [4] | |
| 1.5 µmol/kg | Dogs with spontaneous tumors | [10] | |
| Administration Route | Intravenous (tail vein) | Mice | [9][11][14] |
| Intraperitoneal | Mice | [4] | |
| Imaging Time Point | 1 hour post-injection | Lung cancer nude mice model | [15] |
| (Peak Accumulation) | 12 hours post-injection | BALB/c nude mice (HT-29 xenograft) | [9][14] |
| 24 hours post-injection | Nude mice (SN12C renal cancer xenograft) | [4] | |
| Tumor-to-Normal Tissue Ratio | > 9 | Human HCC orthotopic xenograft model | [13] |
Experimental Protocols
In Vitro this compound Staining and Imaging
This protocol describes the staining of cultured cancer cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cancer cell line of interest (e.g., HT-29) and a normal cell line for comparison (e.g., NIH3T3)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate NIR filter sets (e.g., Excitation: 760-780 nm, Emission: 810-860 nm)
-
Culture vessels (e.g., 24-well plates, chamber slides)
Protocol:
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and grow to an appropriate confluency (typically 70-80%).
-
This compound Preparation: Prepare a working solution of this compound in serum-free cell culture medium. A final concentration of 10-20 µM is a good starting point.[9][10]
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[9][10]
-
Washing: Remove the this compound solution and wash the cells 2-3 times with PBS to remove any unbound dye.
-
Imaging: Add fresh PBS or culture medium to the cells and immediately image using a fluorescence microscope equipped with a suitable NIR filter set.
In Vivo this compound Imaging in Xenograft Mouse Models
This protocol provides a general workflow for non-invasive NIR fluorescence imaging of tumors in mice.
Materials:
-
This compound solution for injection (sterile, in a suitable vehicle like PBS with a small amount of DMSO)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
In vivo imaging system (e.g., IVIS Lumina) with appropriate filters for NIR fluorescence
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
This compound Administration: Administer this compound via the desired route, typically intravenous (tail vein) or intraperitoneal injection. Doses can range from 2 µg to 10 nmol per mouse.[4][9][14]
-
Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal imaging window for tumor visualization.[14][15]
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the biodistribution of this compound.[9][14]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound for cancer imaging.
References
- 1. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 12. abmole.com [abmole.com]
- 13. NIRF Optical/PET Dual-Modal Imaging of Hepatocellular Carcinoma Using Heptamethine Carbocyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
MHI-148 Bioconjugation: Application Notes and Protocols for Targeted Drug Delivery and Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bioconjugation of MHI-148, a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties. These guidelines are designed to assist researchers in the development of novel targeted therapeutics and imaging agents.
Introduction to this compound
This compound is a lipophilic, near-infrared fluorescent dye that exhibits preferential accumulation in cancer cells compared to normal cells.[1][2] This tumor-specific uptake is primarily mediated by overexpressed organic anion-transporting polypeptides (OATPs) on the surface of cancer cells.[1][2] Once internalized, this compound localizes within the mitochondria and lysosomes.[1][3][4] These characteristics make this compound an exceptional candidate for the targeted delivery of cytotoxic agents and for in vivo tumor imaging.
The chemical structure of this compound contains a carboxylic acid functional group, which serves as a handle for conjugation to various molecules, including small molecule drugs, peptides, and nanoparticles.[1][5]
Mechanism of Action and Cellular Uptake
This compound's ability to selectively target tumor cells is a key advantage for bioconjugation strategies. The proposed mechanism involves the following steps:
-
Systemic Administration: The this compound conjugate is introduced into the circulatory system.
-
Tumor Microenvironment Interaction: The conjugate circulates and encounters the tumor microenvironment.
-
OATP-Mediated Uptake: Cancer cells overexpressing OATPs actively transport the this compound conjugate across the cell membrane.[1][2]
-
Intracellular Accumulation: The conjugate accumulates within the mitochondria and lysosomes of the cancer cell, leading to high localized concentrations of the payload.[1][3][4]
-
Therapeutic/Imaging Effect: The conjugated molecule exerts its therapeutic or diagnostic function.
Bioconjugation Techniques
The carboxylic acid moiety of this compound allows for covalent linkage to molecules containing nucleophilic functional groups such as hydroxyl (-OH) or primary amine (-NH2) groups. The most common conjugation strategies involve the formation of an ester or amide bond.
Esterification for Hydroxyl-Containing Molecules
This method is suitable for conjugating this compound to drugs or other molecules possessing a hydroxyl group, such as the anticancer drug paclitaxel (PTX).[1][6] The reaction typically employs carbodiimide coupling agents.
Amidation for Amine-Containing Molecules
For molecules with a primary amine group, such as peptides or chitosan, a stable amide bond can be formed. This reaction is often facilitated by activating the carboxylic acid of this compound with a carbodiimide and N-hydroxysuccinimide (NHS).[5][7]
Experimental Protocols
The following are generalized protocols for the bioconjugation of this compound. Researchers should optimize these protocols for their specific molecule of interest.
Protocol 1: this compound Conjugation to a Hydroxyl-Containing Molecule (e.g., Paclitaxel)
This protocol is adapted from the synthesis of a paclitaxel-MHI-148 conjugate.[1]
Materials:
-
This compound
-
Hydroxyl-containing molecule (e.g., Paclitaxel)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in a minimal amount of anhydrous DMF. In a separate flask, dissolve the hydroxyl-containing molecule, DIC, and DMAP in anhydrous DCM.
-
Reaction Initiation: Slowly add the this compound solution to the solution containing the hydroxyl molecule, DIC, and DMAP.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Quenching and Extraction: After the reaction is complete, quench the reaction by adding a small amount of water. Evaporate the organic solvent under reduced pressure.
-
Purification: Purify the crude product using preparative HPLC to isolate the this compound conjugate.
-
Characterization: Confirm the identity and purity of the conjugate using techniques such as Mass Spectrometry (e.g., MALDI-TOF) and UV-Vis Spectroscopy. The formation of the conjugate can be confirmed by a shift in the absorbance spectrum compared to the individual components.[6]
Protocol 2: this compound Conjugation to an Amine-Containing Molecule (e.g., Chitosan)
This protocol is based on the conjugation of this compound to a modified chitosan nanomicelle.[5][7]
Materials:
-
This compound
-
Amine-containing molecule (e.g., glycol chitosan)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Lyophilizer
Procedure:
-
Activation of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO). Add EDC and NHS to the solution to activate the carboxylic acid group. Stir at room temperature for 1-4 hours to form the NHS-ester intermediate.
-
Conjugation Reaction: Dissolve the amine-containing molecule in an aqueous buffer (e.g., PBS). Slowly add the activated this compound solution to the amine-containing molecule solution.
-
Reaction Conditions: Adjust the pH of the reaction mixture to 7.0-8.0 and stir at room temperature overnight.
-
Purification: Purify the conjugate by dialysis against deionized water for 2-3 days to remove unreacted this compound and coupling reagents.
-
Lyophilization: Freeze-dry the purified conjugate solution to obtain the final product as a solid.
-
Characterization: Confirm the conjugation using techniques such as UV-Vis spectroscopy, and determine the degree of substitution if applicable.
Data Presentation
The following tables summarize key quantitative data from a study involving the conjugation of this compound with paclitaxel (PTX-MHI).[1][6]
Table 1: In Vitro Cytotoxicity of PTX-MHI, this compound, and PTX
| Cell Line | Treatment (1.5 µM) | Incubation Time | Cell Viability (%) |
| HT-29 (Colon Cancer) | PTX-MHI | 3 days | ~20% |
| HT-29 (Colon Cancer) | This compound | 3 days | ~95% |
| HT-29 (Colon Cancer) | PTX | 3 days | ~40% |
| NIH3T3 (Normal Fibroblast) | PTX-MHI | 3 days | ~90% |
| NIH3T3 (Normal Fibroblast) | This compound | 3 days | ~100% |
| NIH3T3 (Normal Fibroblast) | PTX | 3 days | ~60% |
Table 2: Biodistribution of PTX-MHI in HT-29 Tumor-Bearing Mice
| Time Post-Injection | Maximum Tumor Accumulation |
| 12 hours | Achieved |
This compound Bioconjugation Kits
Currently, there are no commercially available kits specifically designed for this compound bioconjugation. However, researchers can utilize the protocols outlined above with standard coupling reagents available from various chemical suppliers. For more general antibody labeling, kits such as the Lightning-Link® conjugation kits are available, though these are not specific to this compound.
Conclusion
This compound is a promising agent for the development of targeted cancer therapies and diagnostics. Its inherent tumor-targeting capabilities, combined with a versatile carboxylic acid handle for bioconjugation, offer a powerful platform for delivering a wide range of payloads directly to cancer cells. The protocols and data presented here provide a foundation for researchers to design and synthesize novel this compound conjugates for their specific applications.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: MHI-148 In Vivo Imaging
Welcome to the technical support center for MHI-148, a near-infrared (NIR) heptamethine cyanine dye designed for targeted in vivo imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help optimize experimental workflows and improve the signal-to-noise ratio (SNR) of this compound in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo imaging experiments with this compound.
Issue 1: High Background Signal in the Abdominal Region
Question: I am observing a high, diffuse background signal in the abdominal area of my mice, which is obscuring the signal from the tumor. What could be the cause and how can I reduce it?
Answer: High background fluorescence in the abdominal region is a common issue in near-infrared in vivo imaging and is primarily caused by autofluorescence from the animal's diet.[1][2][3][4][5][6][7] Chlorophyll and other components in standard rodent chow have significant fluorescence in the NIR spectrum.
Troubleshooting Steps:
-
Dietary Modification: Switch the animals to a purified, alfalfa-free diet for at least one to two weeks prior to imaging.[1][2][4][5][6][7] This is the most effective way to reduce gut-related autofluorescence. The reduction in background can be substantial, often by orders of magnitude.[3][6]
-
Fasting: In the short term, fasting the animals for 12-24 hours before imaging can help to clear some of the autofluorescent material from the gastrointestinal tract. However, this is less effective than a long-term dietary change.
-
Image Analysis: If dietary modification is not possible, use spectral unmixing if your imaging system supports it. This technique can help to differentiate the this compound signal from the autofluorescence background based on their different spectral properties.
-
Ex Vivo Imaging: As a final confirmation, perform ex vivo imaging of the tumor and organs after the in vivo session to confirm the tumor-specific signal without interference from gut autofluorescence.[8][9][10]
Issue 2: Weak or No Signal from the Tumor
Question: I have injected this compound, but I am not seeing a strong signal in the tumor. What are the possible reasons for this?
Answer: A weak or absent tumor signal can result from several factors, including suboptimal injection and imaging parameters, issues with the this compound formulation, or characteristics of the tumor model itself.
Troubleshooting Steps:
-
Optimize Injection and Imaging Time: this compound accumulation in tumors is time-dependent. Peak tumor accumulation is typically observed between 12 and 24 hours post-injection.[8][9][11] Imaging too early or too late can result in a suboptimal signal.
-
Check this compound Formulation and Dose:
-
Solubility: Ensure that this compound is fully dissolved in a suitable vehicle (e.g., PBS with a small amount of DMSO) before injection. Aggregation of the dye can lead to altered biodistribution and reduced tumor uptake.
-
Dose: A typical dose for in vivo imaging is around 1-2 nmol per 25g mouse.[6] However, this may need to be optimized for your specific tumor model and imaging system.
-
-
Tumor Model Considerations:
-
OATP Expression: this compound uptake is mediated by Organic Anion-Transporting Polypeptides (OATPs).[8][12] Tumors with low OATP expression may exhibit poor this compound accumulation.[8] Verify the OATP expression status of your tumor model if possible.
-
Tumor Perfusion: Poorly vascularized or necrotic tumors may have reduced delivery and uptake of the imaging agent.
-
-
Imaging System Settings:
Issue 3: Photobleaching of the this compound Signal
Question: The fluorescence signal from the tumor appears to decrease over time during imaging. Is this photobleaching, and how can I minimize it?
Answer: Photobleaching, the irreversible photo-degradation of a fluorophore, can occur with prolonged or high-intensity light exposure. While NIR dyes are generally more photostable than those in the visible spectrum, photobleaching can still be a factor in long imaging sessions.[12][14]
Troubleshooting Steps:
-
Minimize Exposure: Limit the duration of light exposure to the animal. Take single images at defined time points rather than continuous video acquisition.
-
Reduce Excitation Power: If your imaging system allows, reduce the intensity of the excitation light source.
-
Optimize Imaging Protocol: Plan your imaging session to acquire the most critical images first.
-
Consider the Imaging Plane: Image the tumor from a position that requires the least amount of tissue penetration, as this will reduce the amount of excitation light needed.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound tumor targeting?
A1: this compound is a heptamethine cyanine dye that preferentially accumulates in tumor cells.[8] This tumor-specific uptake is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[8][12] Once inside the cell, this compound localizes to the mitochondria and lysosomes.[8]
Q2: What is the optimal route of administration for this compound?
A2: Intravenous (i.v.) injection via the tail vein is the most common and effective route of administration for systemic delivery and tumor targeting of this compound.[8][11]
Q3: What is the typical biodistribution and clearance profile of this compound?
A3: Following intravenous injection, this compound distributes throughout the body. While it accumulates in the tumor, some uptake is also observed in organs of the reticuloendothelial system, such as the liver and spleen.[8][9] Clearance is primarily through the hepatobiliary route.
Q4: Can I use this compound for longitudinal studies?
A4: Yes, the relatively long retention time of this compound in tumors (detectable for several days post-injection) makes it suitable for longitudinal studies to monitor tumor growth or response to therapy.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and provides a comparison with other relevant in vivo imaging data.
| Parameter | Value/Range | Notes |
| Excitation Maximum | ~780 nm | |
| Emission Maximum | ~808 nm | |
| Recommended In Vivo Dose | 1-2 nmol / 25g mouse | May require optimization for specific models.[6] |
| Peak Tumor Accumulation | 12-24 hours post-injection | Imaging at this time point is recommended for optimal signal.[8][9][11] |
| Tumor-to-Background Ratio (TBR) | > 25 (ex vivo) | High TBR is achievable, especially with ex vivo confirmation.[3] |
| Effect of Diet on Background | > 2 orders of magnitude reduction | Switching from standard chow to a purified diet significantly reduces autofluorescence.[3][6] |
Experimental Protocols
Protocol 1: Optimizing this compound Signal-to-Noise Ratio In Vivo
This protocol provides a step-by-step guide to improve the SNR of this compound in a murine tumor model.
Materials:
-
This compound
-
Sterile PBS
-
DMSO (optional, for initial solubilization)
-
Tumor-bearing mice
-
Purified, alfalfa-free rodent diet
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Animal Preparation (2 weeks prior to imaging):
-
Acclimatize mice to a purified, alfalfa-free diet. This is the most critical step for reducing background autofluorescence.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution in sterile PBS to the final desired concentration. Ensure the final concentration of DMSO is low (<5%) to avoid toxicity. The solution should be clear and free of precipitates.
-
-
Injection:
-
Administer the this compound solution via intravenous tail vein injection at a dose of 1-2 nmol per 25g mouse.
-
-
Imaging:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Position the mouse in the in vivo imaging system.
-
Set the excitation and emission filters appropriate for this compound (e.g., excitation ~780 nm, emission ~810 nm).
-
Acquire images at various time points post-injection (e.g., 2, 6, 12, 24, and 48 hours) to determine the optimal imaging window for your model.
-
Adjust the exposure time to achieve a good signal without saturating the detector.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., non-tumor bearing muscle).
-
Calculate the average fluorescence intensity for each ROI.
-
Determine the tumor-to-background ratio (TBR) by dividing the average tumor intensity by the average background intensity.
-
Visualizations
Caption: this compound uptake and localization in cancer cells.
Caption: Troubleshooting workflow for low SNR with this compound.
References
- 1. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 2. Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging Evaluation of Fluorescence Intensity at Tail Emission of Near-Infrared-I (NIR-I) Fluorophores in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 6. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00612F [pubs.rsc.org]
- 8. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improving In Vivo Tumor Accumulation and Efficacy of Platinum Antitumor Agents by Electronic Tuning of the Kinetic Lability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
MHI-148 photostability and photobleaching issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) heptamethine cyanine dye, MHI-148.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) heptamethine cyanine dye with tumor-targeting properties.[1][2] It is primarily used for noninvasive in vivo imaging of tumors due to its preferential uptake and retention in cancer cells compared to normal cells.[3][4] Its strong and stable fluorescence in the NIR spectrum makes it a promising agent for cancer detection, diagnosis, and research.[2][5]
Q2: What are the key structural features of this compound that contribute to its photophysical properties?
This compound's structure includes a rigid cyclohexenyl ring within the heptamethine chain. This modification is designed to enhance its chemical stability, increase its quantum yield, and improve its photostability, which leads to reduced photobleaching compared to some other cyanine dyes.[3]
Q3: How is this compound taken up by cancer cells?
This compound is actively taken up and accumulated by cancer cells.[3] Evidence suggests that this uptake is mediated by organic anion-transporting polypeptides (OATPs).[4][6] Once inside the cell, the dye has been observed to concentrate in the mitochondria and lysosomes of cancer cells.[1][4] This preferential accumulation is a key feature for its use in tumor-specific imaging.
Troubleshooting Guide: Photostability and Photobleaching
Q4: I am experiencing rapid signal loss when imaging this compound. What are the potential causes and solutions?
Rapid signal loss, or photobleaching, can occur even with photostable dyes under certain experimental conditions. Here are some common causes and troubleshooting steps:
-
Excessive Excitation Power: High laser or light source power is a primary cause of photobleaching.
-
Solution: Reduce the excitation intensity to the lowest level that provides a detectable signal. Use neutral density (ND) filters or adjust the laser power settings on your microscope.
-
-
Prolonged Exposure Time: Long exposure times increase the total amount of light energy the dye is exposed to.
-
Solution: Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.
-
-
Repetitive Imaging of the Same Area: Repeatedly scanning the same field of view, especially in time-lapse experiments, will accelerate photobleaching.
-
Solution: Reduce the frequency of image acquisition. If high temporal resolution is not critical, increase the interval between time points. For confocal microscopy, use the minimum number of scans required for a good signal-to-noise ratio.
-
-
Oxygen Content in Media: The presence of molecular oxygen can contribute to the generation of reactive oxygen species (ROS) upon fluorophore excitation, which in turn can destroy the dye.
-
Solution: For live-cell imaging, consider using an imaging medium with an oxygen scavenging system (e.g., Oxyrase, glucose oxidase/catalase).
-
Q5: My this compound signal appears weak or diffuse. How can I improve it?
A weak or diffuse signal may not always be a photobleaching issue. Consider the following:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type or experimental setup.
-
Solution: Perform a concentration titration to determine the optimal dye concentration that provides a bright signal without inducing cytotoxicity.
-
-
Insufficient Incubation Time: The dye may not have had enough time to accumulate in the cells.
-
Solution: Optimize the incubation time. Time-course experiments can reveal the point of maximum uptake and retention.
-
-
Cellular Efflux: Some cell lines may actively pump the dye out.
-
Solution: While this compound is known for its retention in cancer cells, if efflux is suspected, consider performing experiments at a lower temperature (e.g., 4°C) to reduce active transport, though this is not suitable for live-cell dynamics.
-
-
Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will result in a poor signal.
-
Solution: Ensure your microscope's filter cubes are appropriate for a near-infrared dye like this compound. Consult the dye's spectral properties to select the correct filters.
-
Quantitative Data Summary
While specific quantum yield and photobleaching rate values for this compound are not consistently reported across all literature, a qualitative comparison with other dyes highlights its advantages.
| Property | This compound | Traditional Cyanine Dyes | Reference |
| Photostability | Increased | Standard | [3] |
| Quantum Yield | Increased | Standard | [3] |
| Photobleaching | Decreased | Standard | [3] |
| Tumor-Specific Retention | High | Varies | [3][4] |
Experimental Protocols
Protocol: Assessing this compound Photostability in Cultured Cells
This protocol provides a method to quantify the photobleaching rate of this compound under specific imaging conditions.
-
Cell Preparation:
-
Plate cancer cells (e.g., a cell line known to uptake this compound) on a glass-bottom imaging dish.
-
Culture the cells to 60-70% confluency.
-
Incubate the cells with an optimized concentration of this compound in appropriate cell culture medium for a predetermined optimal time.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any free dye.
-
Add fresh imaging medium to the dish.
-
-
Microscope Setup:
-
Use a fluorescence microscope (confocal or widefield) equipped with appropriate NIR excitation and emission filters.
-
Set the excitation intensity and camera exposure time to levels that you would typically use for your experiments. It is crucial to keep these settings constant throughout the experiment.
-
-
Image Acquisition:
-
Select a field of view containing several healthy, fluorescently labeled cells.
-
Acquire a time-lapse series of images. For example, take an image every 30 seconds for a total duration of 15-30 minutes. Ensure the focus remains stable throughout the acquisition.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within different cells in the field of view. Also, select a background ROI in an area with no cells.
-
For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI.
-
Correct the cellular fluorescence intensity at each time point by subtracting the mean background intensity from that time point.
-
Normalize the corrected intensity of each ROI to its initial intensity at time zero (I_t / I_0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate under your specific experimental conditions.
-
Visualizations
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
troubleshooting poor MHI-148 staining in cells
Welcome to the technical support center for MHI-148. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during cellular staining experiments with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and application of this compound.
Q1: What is the mechanism of this compound uptake in cells?
A1: this compound is a near-infrared (NIR) heptamethine cyanine dye that exhibits preferential uptake and retention in cancer cells compared to normal cells.[1][2] This selectivity is primarily attributed to two factors:
-
Overexpression of Organic Anion-Transporting Polypeptides (OATPs): Many cancer cells overexpress OATPs on their surface.[3][4] this compound is a substrate for these transporters, which facilitate its entry into the cell.[1]
-
Hypoxic Tumor Microenvironment: The hypoxic conditions common in tumors can also enhance this compound accumulation, a process linked to the hypoxia-inducible factor 1α (HIF-1α) signaling pathway.[5][6]
Once inside the cell, this compound concentrates in the mitochondria and lysosomes.[1][3] This uptake mechanism can be blocked by competitive OATP inhibitors, such as bromosulfophthalein (BSP).[1][6]
Q2: Why do I see bright staining in my cancer cells but very weak or no staining in my normal/control cell line?
A2: This is an expected and key feature of this compound. The dye's uptake mechanism relies on biological features, such as the overexpression of OATP transporters, which are characteristic of many cancer cell types but not their normal counterparts.[2][3] Therefore, a strong signal in cancer cells (e.g., HT-29) and a weak or negligible signal in normal cells (e.g., NIH3T3 fibroblasts) indicates that the staining is working as intended.[3][7]
Q3: What are the recommended starting parameters for this compound staining?
A3: The optimal concentration and incubation time can vary depending on the cell line and experimental goals. However, based on published studies, a good starting point for qualitative cellular uptake and imaging is a concentration of 10 µM for a 1-hour incubation period.[3] For quantitative assays or different cell lines, optimization may be required. Refer to the data summary table in Section 4 for more details.
Q4: To which subcellular compartments does this compound localize?
A4: this compound primarily accumulates in the mitochondria and lysosomes of cancer cells.[1][3] This has been confirmed through co-localization studies using organelle-specific dyes like Rhodamine 123 (for mitochondria) and LysoTracker Green (for lysosomes).[3]
Section 2: Troubleshooting Guide: Poor or No Staining
This guide provides a step-by-step approach to resolving issues of weak or absent this compound signal in target cancer cells.
Caption: A step-by-step workflow to diagnose and resolve issues of poor this compound staining.
Q1: Have you confirmed that your cancer cell line is a suitable model for this compound staining?
A1: this compound uptake is dependent on the expression of OATP transporters.[1][3] Not all cancer cell lines express these transporters at high levels. We recommend verifying OATP expression in your cell line of interest through literature searches, qPCR, or Western blotting. Alternatively, include a positive control cell line known to stain well, such as HT-29 colon carcinoma cells.[3]
Q2: Are your this compound concentration and incubation time optimized?
A2: Sub-optimal concentration or incubation time can lead to a weak signal. If the standard protocol yields poor results, perform a titration experiment. Test a range of this compound concentrations (e.g., 5 µM, 10 µM, 20 µM) and incubation times (e.g., 30 min, 60 min, 120 min) to determine the optimal conditions for your specific cell line.
Q3: Are your imaging settings appropriate for a near-infrared (NIR) dye?
A3: this compound is a NIR dye and requires specific filter sets for visualization (typically in the Cy7 or ICG channel).[8] Ensure your fluorescence microscope is equipped with the correct excitation and emission filters. Additionally, you may need to increase the camera exposure time (e.g., 5-10 seconds) to capture the signal effectively.[3][7]
Q4: Could cell health or culture conditions be impacting dye uptake?
A4: The active transport of this compound into cells is a biological process that can be affected by overall cell health. Ensure that your cells are healthy, within a low passage number, and not overly confluent, as these factors can alter membrane transporter expression and function.
Q5: Is your this compound stock solution prepared and stored correctly?
A5: this compound is typically dissolved in anhydrous DMSO.[6] Improperly stored or old stock solutions may degrade. Ensure your DMSO is anhydrous, as water can affect the dye's solubility and stability. For best results, prepare fresh dilutions of the dye in culture media for each experiment and protect the stock solution from light.
Section 3: Data Summaries and Experimental Protocols
Data Presentation
Table 1: Summary of Published this compound Staining Parameters
| Parameter | Cell Lines | Concentration | Duration | Application | Reference |
| Concentration | HT-29, NIH3T3 | 10 µM | 1 hour | Cellular Uptake Imaging | [3] |
| Canine Cancer Cells | 20 µM | 30 minutes | Cellular Uptake Imaging | [6] | |
| HT-29, NIH3T3 | 0.01 - 1.5 µM | 24 - 72 hours | Cytotoxicity Assays | [3][7] | |
| Co-staining | HT-29, NIH3T3 | 50 nM (LysoTracker) | 30 minutes | Lysosome Co-localization | [3] |
| HT-29, NIH3T3 | 2 µM (Rhodamine 123) | 30 minutes | Mitochondria Co-localization | [3] |
Experimental Protocols
Protocol 1: Standard Method for this compound Staining of Adherent Cells
-
Cell Seeding: Seed adherent cells onto a suitable imaging plate (e.g., glass-bottom confocal dish) and culture until they reach 60-70% confluency.
-
Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed, serum-free cell culture medium. A final concentration of 10 µM is a recommended starting point.
-
Cell Washing: Gently wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any residual serum.
-
Incubation: Add the this compound staining solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator, protected from light.
-
Post-Incubation Wash: Remove the staining solution and wash the cells thoroughly three to four times with DPBS to remove any unbound dye and reduce background fluorescence.[3]
-
Imaging: Add fresh culture medium or a suitable imaging buffer to the cells. Proceed to visualize the cells using a fluorescence microscope equipped with appropriate NIR filter sets (e.g., Ex/Em ~750/820 nm).
Protocol 2: Troubleshooting - Validating Uptake with an OATP Inhibitor
This protocol can be used to confirm that this compound uptake in your cells is OATP-mediated.
-
Cell Seeding: Seed cells as described in Protocol 1 in at least two separate wells/dishes.
-
Pre-treatment (Inhibitor Well): To one well, add culture medium containing an OATP inhibitor (e.g., 250 µM bromosulfophthalein, BSP) and incubate for 30 minutes at 37°C.[6]
-
Pre-treatment (Control Well): To the other well, add standard culture medium without the inhibitor and incubate for the same duration.
-
Staining: Without washing, add this compound staining solution (containing the OATP inhibitor for the pre-treated well) to both wells.
-
Incubation and Imaging: Proceed with steps 4-6 from Protocol 1. A significant reduction in fluorescence in the inhibitor-treated well compared to the control well confirms OATP-mediated uptake.[1]
Section 4: Visual Guides and Pathways
Caption: The cellular uptake of this compound is mediated by OATP transporters and enhanced by hypoxia.
Caption: A summary of the key biological and experimental factors that determine staining success.
References
- 1. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
MHI-148 Technical Support Center: Optimizing Injection Dose for Tumor Imaging
Welcome to the MHI-148 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the injection dose of this compound for effective tumor imaging. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vivo imaging experiments with this compound.
Q1: What is the recommended starting injection dose for this compound for in vivo tumor imaging?
A1: The optimal injection dose can vary depending on the animal model, tumor type, and imaging system used. Based on published studies, a common starting dose for intravenous (IV) injection in mice is in the range of 2 mg/kg.[1] Another study has reported using a dose of 10 nmol per mouse.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: Why am I observing a low fluorescence signal in my tumor?
A2: A low tumor signal can be attributed to several factors:
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Suboptimal Imaging Time: The time between this compound injection and imaging is critical. Maximum tumor accumulation has been reported at 12 hours post-injection, with the signal being sustained for up to 3 days.[1] However, some studies have visualized the signal as early as 1 hour post-injection.[3] We recommend performing a time-course experiment to identify the peak signal window for your model.
-
Low OATP Expression: this compound uptake is mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells.[1] If your tumor model has low OATP expression, this can result in reduced dye accumulation. You can verify OATP expression levels in your tumor model using techniques like immunohistochemistry or western blotting.
-
Incorrect Administration: Ensure the full dose was administered intravenously. Issues with the injection, such as subcutaneous leakage, can lead to poor biodistribution and low tumor uptake.
Q3: The background signal in other organs is high, leading to a poor tumor-to-background ratio. How can I improve this?
A3: A high background signal can obscure the tumor. Here are some troubleshooting steps:
-
Optimize Imaging Time: As with a low tumor signal, timing is crucial. Imaging at later time points (e.g., 24 or 48 hours) may allow for clearance of the dye from non-target organs, thereby improving the tumor-to-background ratio.[1]
-
Check for Autofluorescence: Ensure that the background signal is not due to autofluorescence from the animal's diet. Switching to a low-fluorescence or purified diet for at least one week before imaging can significantly reduce background noise.
-
Confirm Biodistribution: An ex vivo biodistribution study can confirm if this compound is accumulating non-specifically in other organs.[1] This involves harvesting organs after in vivo imaging and imaging them separately to quantify fluorescence.
Q4: I am seeing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from variability in:
-
Animal and Tumor Model: Ensure that the age, weight, and health of the animals are consistent. Tumor size and vascularization can also impact dye accumulation, so it is important to use tumors of a similar size for your imaging studies.
-
Dye Preparation: Prepare the this compound solution fresh for each experiment and ensure it is fully dissolved. The vehicle used to dissolve this compound should be consistent across all experiments.
-
Imaging Parameters: Use the same imaging system settings (e.g., excitation/emission wavelengths, exposure time, binning) for all acquisitions to ensure comparability.
Quantitative Data Summary
The following table summarizes this compound injection doses and imaging parameters from various studies to aid in the design of your experiments.
| Animal Model | Tumor Type | Injection Dose | Route | Peak Tumor Accumulation | Reference |
| BALB/c nude mice | HT-29 (Colon) | 2 mg/kg | Intravenous | 12 hours | [1] |
| Mice | SN12C (Renal) | 10 nmol/mouse | Intraperitoneal | 24 hours | [2] |
| Nude mice | Lung Cancer | Not specified | Not specified | 1 hour | [3] |
| BALB/c nude mice | 4T1 & SCC7 | Not specified | Intravenous | 1 day | [4] |
Experimental Protocols
Protocol 1: In Vivo Dose Optimization of this compound for Tumor Imaging
This protocol outlines a general procedure for determining the optimal injection dose of this compound in a tumor-bearing mouse model.
1. Animal and Tumor Model Preparation:
- Acquire appropriate tumor-bearing mice (e.g., subcutaneous xenograft model).
- Allow tumors to reach a suitable size for imaging (e.g., 100-200 mm³).
- Divide animals into different dose groups (e.g., 1 mg/kg, 2 mg/kg, 5 mg/kg, and a vehicle control group), with at least n=3 mice per group.
2. This compound Preparation and Administration:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentrations with a sterile vehicle (e.g., PBS or saline). The final DMSO concentration should be below 5%.
- Administer the prepared this compound solution to the mice via intravenous (tail vein) injection.
3. In Vivo Fluorescence Imaging:
- At predetermined time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the mice.
- Place the mouse in a near-infrared (NIR) fluorescence imaging system.
- Acquire whole-body images using the appropriate excitation and emission filters for this compound.
- Ensure consistent imaging parameters across all animals and time points.
4. Data Analysis:
- Using the imaging software, draw regions of interest (ROIs) around the tumor and a background area (e.g., non-tumor muscle tissue).
- Quantify the average fluorescence intensity for each ROI.
- Calculate the tumor-to-background ratio (TBR) for each animal at each time point.
- Plot the TBR against the injection dose to determine the dose that provides the optimal contrast.
Protocol 2: Ex Vivo Biodistribution Analysis
This protocol is used to confirm the in vivo imaging results and quantify this compound accumulation in various organs.
1. Tissue Harvesting:
- Immediately following the final in vivo imaging time point, euthanize the mice.
- Harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
2. Ex Vivo Fluorescence Imaging:
- Arrange the harvested tissues in the NIR imaging system.
- Acquire fluorescence images of the tissues.
3. Data Analysis:
- Draw ROIs around each organ and quantify the average fluorescence intensity.
- Normalize the fluorescence intensity to the weight or area of the tissue.
- Compare the fluorescence intensity in the tumor to that in other organs to assess tumor-specific targeting.
Visualizations
Caption: Workflow for optimizing this compound injection dose.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MHI-148 & Management of Background Fluorescence
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies related to the near-infrared (NIR) dye MHI-148 and the general challenge of reducing background fluorescence in imaging experiments.
Part 1: Understanding this compound
This section clarifies the primary application and mechanism of this compound, a specialized near-infrared fluorescent dye.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound?
This compound is a heptamethine cyanine dye that functions as a near-infrared fluorescent (NIRF) imaging agent.[1][2] Its key characteristic is its ability to be preferentially taken up and retained by various types of cancer cells compared to normal, healthy cells.[3] This makes it a powerful tool for tumor imaging and targeted drug delivery rather than a general reagent for quenching background fluorescence.[1][4]
Q2: How does this compound achieve tumor-specific accumulation?
The mechanism for this compound's selective uptake involves a family of transport proteins called organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[1][5][6] In some contexts, the hypoxic (low oxygen) microenvironment of tumors also contributes to its accumulation.[5] This biological mechanism allows this compound, and any drugs conjugated to it, to concentrate specifically within tumor tissues.
Q3: What is the primary advantage of using an NIR dye like this compound?
The main advantage of operating in the near-infrared spectrum (approx. 700-900 nm) is the significant reduction in background autofluorescence from biological tissues.[5] Endogenous molecules like collagen, elastin, and flavins fluoresce primarily in the ultraviolet and visible light spectra.[7] By using a dye that excites and emits in the NIR range, researchers can achieve a much higher signal-to-noise ratio, enabling deeper tissue penetration and clearer images of the target, effectively circumventing the problem of background fluorescence rather than quenching it directly.[5][6]
Q4: Can this compound be used to reduce background fluorescence from other stains (e.g., FITC, DAPI)?
No, this compound is not designed for this purpose. It is a fluorescent dye itself and does not have chemical properties that quench fluorescence from other fluorophores. Its utility comes from imaging in a spectral window where background is inherently low. To reduce autofluorescence in standard visible light microscopy, other methods described in Part 2 are required.
Part 2: Troubleshooting Background Fluorescence
This section provides practical guidance and troubleshooting for the common experimental problem of high background fluorescence, often caused by autofluorescence from the tissue itself.
Troubleshooting Guide
Q1: My unstained tissue sections are fluorescing brightly. What is causing this and how can I fix it?
This phenomenon is called autofluorescence. Its primary causes are:
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells, particularly in post-mitotic tissues like the brain, retina, and muscle.[8][9] Lipofuscin fluoresces very broadly and brightly across all common filter channels (blue, green, red).[7]
-
Collagen and Elastin: Structural proteins found in connective tissue that typically fluoresce in the blue-green range.[7]
-
Aldehyde Fixation: Fixatives like formalin or paraformaldehyde can react with proteins and amines in the tissue, inducing fluorescence, particularly in the blue-green spectrum.[7][10]
To solve this, you must use a method to quench or mask the autofluorescence before or after your specific immunofluorescent staining.
Q2: High background remains after staining with my specific antibodies. How do I differentiate between autofluorescence and non-specific antibody binding?
To identify the source of the background, always prepare a "no primary antibody" or an "isotype" control slide.
-
If this control slide shows the same bright, broad-spectrum background, the problem is autofluorescence . Proceed with the quenching methods detailed below.
-
If the control slide is clean but your fully stained slide has high background, the issue is likely non-specific antibody binding . Troubleshoot by optimizing your blocking buffer, antibody concentration, and wash steps.
Q3: What should I do if I suspect lipofuscin is the cause of my high background?
For lipofuscin-driven autofluorescence, treatment with a quenching agent is highly effective. The most common methods are:
-
Sudan Black B (SBB): A lipophilic dye that effectively masks lipofuscin fluorescence.[8][11] However, SBB can sometimes introduce its own background in the far-red channel, which may limit your choice of fluorophores.[9]
-
TrueBlack™: A commercial reagent designed to quench lipofuscin autofluorescence with minimal introduction of background color.[9][12] It is considered a superior alternative to SBB for multi-channel fluorescence imaging.[13]
Q4: My background fluorescence is diffuse and seems to be caused by my fixative. What are my options?
For fixative-induced fluorescence, you can try either a chemical treatment or photobleaching:
-
Chemical Quenching: Treatment with reagents like sodium borohydride can help reduce aldehyde-induced fluorescence.
-
Photobleaching: Intentionally exposing the tissue section to a strong, broad-spectrum light source (like an LED array or the microscope's lamp) before antibody staining can destroy the endogenous fluorophores responsible for autofluorescence.[10] This method is effective and low-cost but can be time-consuming.[10]
Comparative Summary of Autofluorescence Reduction Methods
| Method | Primary Target | Pros | Cons |
| Sudan Black B | Lipofuscin[8][11] | Effective and inexpensive. | Can introduce non-specific background in red/far-red channels.[9] |
| TrueBlack™ | Lipofuscin, other sources[9][12] | Highly effective with minimal background increase.[12] | Higher cost than SBB. |
| Photobleaching | Fixative-induced, general background[10] | Low cost, no chemical residue, does not affect subsequent probe fluorescence.[10] | Can be time-consuming (minutes to hours).[10] |
| NIR Imaging (e.g., with this compound) | N/A (Circumvention) | Bypasses autofluorescence for very high signal-to-noise.[5] | Requires specialized NIR imaging equipment and NIR-conjugated probes. |
Experimental Protocols & Visualizations
Protocol 1: Lipofuscin Autofluorescence Quenching with TrueBlack™ (Post-Staining)
This protocol is adapted for tissue sections on slides after immunofluorescence staining has been completed.
-
Complete Immunostaining: Perform fixation, permeabilization, blocking, and incubation with primary and fluorescently-labeled secondary antibodies as per your standard protocol.
-
Wash: Wash the sections thoroughly with Phosphate-Buffered Saline (PBS).
-
Prepare Quencher: Dilute the 20X TrueBlack™ stock solution to 1X in 70% ethanol. Prepare approximately 100-200 µL per tissue section.
-
Apply Quencher: Remove slides from the PBS wash. Tap off excess buffer and apply the 1X TrueBlack™ solution to completely cover the tissue section.
-
Incubate: Incubate for 30 seconds at room temperature.[9]
-
Rinse: Transfer the slides to a staining jar and rinse three times with PBS.
-
Mount: Mount the coverslip using an appropriate mounting medium and proceed with imaging.
Protocol 2: General Photobleaching for Fixative-Induced Fluorescence
This protocol describes a general procedure for reducing background prior to staining.
-
Prepare Slides: Perform deparaffinization, rehydration, and antigen retrieval on your tissue sections as required.
-
Place on Light Source: Place the slides on the stage of a fluorescence microscope or in a custom-built chamber equipped with a broad-spectrum LED light source.[10]
-
Expose to Light: Expose the tissue to the light source continuously. The duration can range from several minutes to over an hour, depending on the intensity of the light source and the severity of the autofluorescence.[10][14]
-
Check Progress: Periodically check the autofluorescence level on an untreated control slide to determine when the background has been sufficiently reduced.
-
Proceed with Staining: Once photobleaching is complete, proceed with your standard immunofluorescence staining protocol.
Diagrams and Workflows
Caption: Simplified mechanism of this compound uptake in cancer cells.
Caption: Troubleshooting decision tree for background fluorescence issues.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 8. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zellbio.eu [zellbio.eu]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. biotium.com [biotium.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
how to prevent MHI-148 aggregation in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of MHI-148, with a specific focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a near-infrared (NIR) heptamethine cyanine dye with tumor-targeting properties, making it valuable for cancer detection, diagnosis, and research.[1] Like many cyanine dyes, this compound has a planar structure that can lead to self-assembly and aggregation in aqueous solutions through π-π stacking. This aggregation can significantly reduce its fluorescence intensity and bioavailability, thereby compromising experimental results.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[2] For biological experiments, DMSO is the most commonly used solvent to prepare a high-concentration stock solution.
Q3: My this compound precipitated after I diluted my DMSO stock solution in an aqueous buffer. What should I do?
A3: This is a common issue due to the hydrophobic nature of this compound. To resolve this, you can try gently warming the solution and vortexing or sonicating it. However, the best approach is to use a formulation strategy to improve its solubility in aqueous media. Refer to the detailed protocols in this guide for preparing stable this compound solutions. It is also crucial to ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic to cells.[3][4]
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A concentration of 0.1% DMSO is generally considered safe for most cell lines, while some can tolerate up to 0.5%.[3][4][5] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: How does pH affect the stability and aggregation of this compound?
A5: The pH of the solution can influence the aggregation of cyanine dyes. While specific data on the optimal pH for this compound is limited, it is advisable to maintain the pH of your working solution within a stable physiological range (e.g., pH 7.2-7.4 for cell-based assays) unless your experiment specifically requires different conditions. Some heptamethine cyanine dyes have shown stability at physiological pH.[6]
Troubleshooting Guide: this compound Aggregation
This guide will help you identify and resolve common issues related to this compound aggregation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer (e.g., PBS) | This compound is hydrophobic and has low solubility in aqueous solutions. | - Prepare the working solution by drop-wise addition of the DMSO stock into the stirred aqueous buffer. - Use a formulation with solubility enhancers like PEG300 and Tween-80 (see Protocol 2). - Consider using a cyclodextrin-based formulation (see Protocol 3). |
| Cloudy or hazy solution after preparation | The concentration of this compound is too high for the chosen solvent system, leading to the formation of fine aggregates. | - Reduce the final concentration of this compound in the working solution. - Increase the proportion of co-solvents or solubility enhancers in your formulation. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. |
| Loss of fluorescence signal over time | Aggregation of this compound molecules quenches their fluorescence. | - Prepare fresh working solutions before each experiment. - Store stock solutions properly at -20°C or -80°C and protect from light. - Use an anti-aggregation formulation as described in the protocols below. |
| Inconsistent results in cell-based assays | Aggregates of this compound may be taken up by cells differently than the monomeric form, leading to variability. The final DMSO concentration may be too high, causing cellular stress. | - Ensure your this compound working solution is clear and free of visible precipitates. - Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[3][4] - Include a DMSO vehicle control in your experiments. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| PBS (pH 7.2) | 1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 764.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.64 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution with Co-solvents
This protocol is adapted from a formulation designed to improve the solubility of this compound in aqueous solutions for in vivo studies.[1]
-
Materials:
-
10 mg/mL this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of the 10 mg/mL this compound in DMSO stock solution.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex until the solution is clear and homogenous. This will result in a 1 mg/mL this compound solution.
-
Protocol 3: Using Cyclodextrins to Enhance this compound Solubility (General Approach)
-
Materials:
-
This compound powder
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Prepare a stock solution of the cyclodextrin in the desired aqueous buffer (e.g., 20% w/v SBE-β-CD in saline).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
While vortexing the cyclodextrin solution, slowly add the this compound DMSO stock to achieve the desired final concentration.
-
Continue to mix the solution for a period of time (e.g., 30 minutes) to allow for the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: MHI-148 Imaging Systems
Welcome to the technical support center for imaging systems utilizing MHI-148, a near-infrared (NIR) heptamethine cyanine dye with tumor-targeting properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the calibration and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is a near-infrared dye with excitation and emission maxima at approximately 782 nm and 808 nm, respectively.[4] It is crucial to use filter sets and light sources that are appropriate for these wavelengths to ensure optimal signal detection and minimize background noise.
Q2: Why am I observing weak or no fluorescence signal from my this compound stained samples?
A2: Several factors can contribute to a weak or absent signal. These include:
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Incorrect filter sets: Ensure your microscope is equipped with the correct filters for the NIR range of this compound.
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Low dye concentration: The concentration of this compound may be insufficient for detection. A typical in vitro concentration is 10 μM.[1][2]
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Cell type: this compound uptake is dependent on the expression of organic anion-transporting polypeptides (OATPs), which can vary between cell lines.[3][5][6] It shows preferential accumulation in tumor cells over normal cells.[1][3][5]
-
Photobleaching: Although NIR dyes are generally more photostable than traditional fluorophores, excessive exposure to excitation light can still lead to signal loss.
Q3: The fluorescence signal in my control (non-cancerous) cells is too high. What could be the cause?
A3: this compound is designed to be selectively taken up by tumor cells.[3][5] If you observe high signal in normal cells, consider the following:
-
Inhibitor check: The uptake of this compound can be inhibited by bromosulfophthalein (BSP), a competitive inhibitor of OATPs.[5] Using an inhibitor can help verify if the uptake is transporter-mediated.
-
Dye aggregation: At high concentrations, the dye may form aggregates that can be non-specifically taken up by cells. Ensure the dye is fully dissolved and used at the recommended concentration. This compound is soluble in DMSO.[1][7]
Q4: How can I be sure that the signal I'm detecting is from this compound and not autofluorescence?
A4: Autofluorescence from biological samples is typically more prominent in the shorter (blue-green) wavelength regions. Since this compound fluoresces in the near-infrared spectrum, autofluorescence is generally less of a concern. However, to confirm, you should always image an unstained control sample under the same imaging conditions.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues during the calibration and use of imaging systems with this compound.
Issue 1: No or Weak Signal
This troubleshooting workflow is designed to identify the root cause of a weak or absent fluorescence signal.
Caption: Troubleshooting workflow for no or weak this compound signal.
Issue 2: High Background Signal
High background fluorescence can obscure the specific signal from your sample. Follow these steps to diagnose and mitigate this issue.
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols
Protocol 1: Basic Imaging System Calibration for this compound
Objective: To ensure the imaging system is correctly configured for detecting this compound fluorescence.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO).[1]
-
Phosphate-buffered saline (PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope with NIR capabilities.
Methodology:
-
Prepare a Dilute Solution: Prepare a fresh dilution of this compound in PBS at a concentration suitable for imaging (e.g., 1-10 µM).
-
Prepare a Slide: Pipette a small drop of the diluted this compound solution onto a microscope slide and place a coverslip over it.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to warm up as per the manufacturer's instructions.
-
Select the objective lens you intend to use for your experiments (e.g., 20x or 40x).
-
Ensure the correct NIR filter cube (excitation ~780 nm, emission ~810 nm) is in the light path.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the dye solution into focus using brightfield illumination.
-
Switch to fluorescence illumination.
-
Adjust the exposure time and gain to obtain a bright, non-saturated signal. The histogram of the image should not be clipped at the highest intensity value.
-
Acquire a reference image of the dye solution. This image can be used to check for evenness of illumination.
-
Protocol 2: Verifying Tumor Cell-Specific Uptake of this compound
Objective: To confirm that this compound is selectively taken up by cancer cells compared to non-cancerous cells.
Materials:
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Cancer cell line known to express OATPs (e.g., HT-29).[3]
-
Normal (non-cancerous) cell line (e.g., NIH3T3).[3]
-
This compound stock solution.
-
Cell culture medium.
Methodology:
-
Cell Seeding: Plate both the cancer and normal cell lines in a suitable imaging dish or plate and allow them to adhere overnight.
-
Dye Incubation:
-
Washing:
-
Remove the dye-containing medium.
-
Gently wash the cells three times with warm PBS to remove any unbound dye.
-
Add fresh, pre-warmed imaging medium (without phenol red if possible) to the cells.
-
-
Imaging:
-
Using the calibrated settings from Protocol 1, acquire fluorescence images of both the cancer and normal cell lines.
-
-
Analysis:
-
Compare the fluorescence intensity between the two cell lines. A significantly higher signal is expected in the cancer cells.
-
Quantitative Data Summary
| Parameter | This compound Specification | Reference |
| Excitation Maximum | ~782 nm | [4] |
| Emission Maximum | ~808 nm | [4] |
| Molecular Weight | 764.23 g/mol | [1][7] |
| Solubility | Soluble in DMSO | [1][7] |
| Typical In Vitro Concentration | 10 µM | [1][2] |
| Mechanism of Uptake | Organic Anion-Transporting Polypeptides (OATPs) | [3][5][6] |
| Cellular Localization | Lysosomes and Mitochondria of tumor cells | [1][3] |
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 7. This compound - Immunomart [immunomart.com]
Technical Support Center: MHI-148 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential MHI-148 toxicity during long-term experiments.
Troubleshooting Guides
Issue 1: Gradual Decrease in Cell Viability in Long-Term In Vitro Cultures
Question: We are observing a gradual decline in the viability of our cell cultures over several weeks of continuous exposure to this compound. What could be the cause and how can we troubleshoot this?
Answer:
While this compound generally exhibits low cytotoxicity in short-term assays, long-term exposure may lead to subtle effects in sensitive cell lines.[1][2][3] The primary troubleshooting steps involve assessing mitochondrial health and lysosomal function, as this compound is known to accumulate in these organelles.[1][4]
Troubleshooting Workflow:
-
Confirm this compound Stability: Ensure the this compound solution is fresh and has been stored correctly, as degradation products could be cytotoxic.
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response study with a time-course analysis to identify the lowest effective concentration that minimizes long-term viability issues.
-
Mitochondrial Health Assessment:
-
Measure mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM. A decrease in potential can indicate mitochondrial dysfunction.
-
Assess cellular respiration via a Seahorse XF Analyzer to check for alterations in the oxygen consumption rate (OCR).
-
-
Lysosomal Function Assessment:
-
Use a lysosomal pH probe (e.g., LysoSensor™ Green DND-189) to check for changes in lysosomal pH.
-
Measure the activity of key lysosomal enzymes (e.g., cathepsins).
-
-
Reactive Oxygen Species (ROS) Measurement: Quantify cellular ROS levels using probes like DCFDA or CellROX™ Deep Red, as mitochondrial accumulation could lead to oxidative stress over time.
Experimental Workflow for Troubleshooting Decreased Viability
Caption: Troubleshooting workflow for decreased cell viability.
Issue 2: Inconsistent this compound Uptake in Tumor Models
Question: We are observing variable fluorescence intensity and inconsistent uptake of this compound in our in vivo and in vitro tumor models. How can we address this?
Answer:
Inconsistent this compound uptake is often related to biological variance in the expression of specific transporters and the tumor microenvironment.[1][5] this compound uptake is mediated by Organic Anion-Transporting Polypeptides (OATPs) and can be influenced by hypoxia.[1][5]
Troubleshooting Steps:
-
Characterize OATP Expression:
-
Perform qPCR or Western blot analysis on your cell lines or tumor tissues to quantify the expression levels of relevant OATPs (e.g., OATP1B1, OATP1B3, OATP2B1).[6]
-
Select cell lines with consistent and high expression of these transporters for your long-term studies.
-
-
Standardize Hypoxia Conditions: If hypoxia is a factor in your model, ensure that hypoxia levels are consistent across experiments. This can be monitored using hypoxia markers like HIF-1α.
-
In Vivo Model Considerations:
-
Tumor heterogeneity can lead to variable uptake. Ensure tumors are of a consistent size and vascularization before starting long-term studies.
-
Use a standardized administration protocol (e.g., intravenous route, consistent vehicle).
-
-
Competitive Inhibition Control: To confirm OATP-mediated uptake, include a control group treated with an OATP inhibitor like bromosulfophthalein (BSP).[4] A significant reduction in this compound fluorescence in the presence of BSP would confirm the uptake mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake and why is it relevant for long-term toxicity?
A1: this compound is preferentially taken up by cancer cells through a group of cell membrane-bound solute carriers called Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in tumor cells.[1][5] It then accumulates in mitochondria and lysosomes.[1][4] For long-term studies, this is critical because:
-
Organelle Stress: Chronic accumulation in mitochondria and lysosomes could potentially lead to organelle stress, impacting cellular metabolism and survival over extended periods.
-
Off-Target Effects: While uptake in normal cells is significantly lower, any basal expression of OATPs in healthy tissues could lead to low-level accumulation and potential off-target effects over time.[1][3]
This compound Cellular Uptake and Accumulation Pathway
Caption: this compound uptake via OATP and accumulation in organelles.
Q2: Is phototoxicity a concern during long-term studies with this compound?
A2: As a heptamethine cyanine dye, this compound has the potential for phototoxicity if exposed to light of the appropriate wavelength (near-infrared). While some studies note its efficacy in the absence of light treatment, it is crucial to control light exposure in long-term in vitro cultures.[1][3][7] We recommend culturing cells in dark incubators and minimizing exposure to ambient light during handling to prevent unintended phototoxic effects.
Q3: What are recommended starting concentrations for long-term in vitro studies to minimize toxicity?
A3: Based on published data, this compound and its conjugates show efficacy and low toxicity in the sub-micromolar to low micromolar range. For long-term studies, it is advisable to start at the lower end of this range and perform a careful dose-escalation study.
Data and Protocols
Quantitative Data Summary
Table 1: Summary of this compound Concentrations and Observed Cytotoxicity in a 3-Day Study
| Cell Line | Concentration (µM) | Cytotoxicity Observation | Reference |
| HT-29 (Colon Cancer) | 0.1 - 1.5 | Negligible toxicity from this compound alone. | [1] |
| NIH3T3 (Fibroblast) | 0.1 - 1.5 | Negligible toxicity from this compound alone. | [1] |
| MCF7 (Breast Cancer) | Not specified | This compound did not show any inhibitory effect on proliferation. | [8] |
| MDA-MB-231 (Breast Cancer) | Not specified | This compound did not show any inhibitory effect on proliferation. | [8] |
Note: The primary finding across studies is that this compound itself has minimal cytotoxicity to both cancer and normal cell lines at effective concentrations for imaging and delivery.[1][2][3][8]
Experimental Protocols
Protocol 1: Long-Term In Vitro Cytotoxicity Assessment (96-well plate format)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned study duration (e.g., 28 days). Culture in a dark incubator.
-
Dosing Regimen:
-
Add this compound at a range of concentrations (e.g., 0.01 µM to 5 µM) to the appropriate wells. Include a vehicle-only control.
-
For long-term studies, perform a partial media change with freshly prepared this compound every 2-3 days to maintain compound concentration and nutrient supply.
-
-
Viability Assessment:
-
At regular time points (e.g., Day 1, 3, 7, 14, 21, 28), measure cell viability using a method that does not require washing steps that could remove cells (e.g., RealTime-Glo™ MT Cell Viability Assay).
-
Alternatively, dedicate separate plates for each time point and use endpoint assays like CellTiter-Glo® (ATP measurement) or CyQUANT™ (DNA content).
-
-
Data Analysis: Plot cell viability (%) against time for each concentration. Calculate the IC50 value at each time point to observe any time-dependent increase in toxicity.
Protocol 2: Assessing Mitochondrial Membrane Potential (MMP)
-
Cell Culture: Culture cells with and without this compound for the desired long-term duration. Include a positive control for depolarization (e.g., CCCP).
-
Staining:
-
Remove media and wash cells with warm PBS.
-
Incubate cells with 2 µM JC-1 stain in culture medium for 30 minutes at 37°C.
-
-
Imaging and Quantification:
-
Wash cells with PBS.
-
Immediately analyze using a fluorescence microscope or plate reader.
-
Healthy cells with high MMP will exhibit red fluorescence (J-aggregates). Apoptotic or unhealthy cells with low MMP will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential toxicity.
-
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 7. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: MHI-148 and Indocyanine Green for Research Applications
For researchers, scientists, and professionals in drug development, the choice of imaging agents is critical for accurate and reliable experimental outcomes. This guide provides an objective comparison of two near-infrared (NIR) fluorescent dyes, MHI-148 and Indocyanine Green (ICG), supported by experimental data to inform your selection process.
This comparison guide delves into the mechanisms of action, performance in preclinical imaging, and experimental protocols for both this compound and ICG. The information is curated to provide a clear, data-driven overview for your research needs.
At a Glance: Key Differences
| Feature | This compound | Indocyanine Green (ICG) |
| Targeting Mechanism | Active targeting via overexpressed OATPs in cancer cells, enhanced by tumor hypoxia. | Primarily passive accumulation due to the enhanced permeability and retention (EPR) effect in tumors; active uptake by hepatocytes via OATPs and NTCP. |
| Tumor Specificity | High intrinsic tumor specificity. | Lower intrinsic tumor specificity, often requiring conjugation to a targeting moiety for enhanced tumor imaging. |
| Cellular Localization | Accumulates in mitochondria and lysosomes of cancer cells. | Primarily resides in the cytoplasm and is subject to efflux mechanisms. |
| Primary Application | Cancer-specific imaging and targeted drug delivery. | Diverse medical imaging, including angiography, perfusion assessment, and lymphatic mapping. |
Quantitative Performance Comparison
Experimental data from a comparative study on hepatocellular carcinoma (HCC) imaging highlights the performance differences between this compound and ICG.
| Performance Metric | This compound | Indocyanine Green (ICG) | Source |
| In Vitro Uptake | Preferentially absorbed by HCC cells with higher fluorescence intensity. | Predominantly aggregates in normal liver epithelial cells. | [1] |
| In Vivo Tumor-to-Liver Fluorescence Ratio | >2-fold higher than ICG at 8 hours post-injection, sustained for up to 48 hours. | Lower ratio, with primary accumulation in the liver followed by intestinal metabolism. | [1] |
Mechanisms of Cellular Uptake and Retention
The distinct targeting capabilities of this compound and ICG stem from their different mechanisms of cellular uptake and retention.
This compound: A Story of Active Targeting
This compound's specificity for tumor cells is largely attributed to its interaction with the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion Transporting Polypeptides (OATPs) signaling axis.[2][3] In the hypoxic microenvironment of tumors, HIF-1α is stabilized, leading to the upregulation of certain OATPs on the cancer cell surface. This compound is a substrate for these transporters, leading to its active uptake and accumulation within the cancer cells, specifically within the mitochondria and lysosomes.[4] This mechanism provides a high degree of specificity for tumor tissue over normal tissue.
Indocyanine Green (ICG): Passive Accumulation and Hepatic Clearance
ICG's accumulation in tumors is less specific and is primarily attributed to the enhanced permeability and retention (EPR) effect.[5] The leaky vasculature and poor lymphatic drainage in tumors allow ICG, which binds to plasma proteins, to extravasate and accumulate in the tumor interstitium.[6] In hepatocytes and some cancer cells, ICG can be taken up via transporters like OATPs and the sodium-taurocholate cotransporting polypeptide (NTCP).[7] However, in normal hepatocytes, it is efficiently excreted into the bile, while this process is often impaired in cancer cells, leading to its retention.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of typical experimental protocols for in vivo imaging with this compound and ICG.
In Vivo Imaging of Hepatocellular Carcinoma with this compound and ICG
This protocol is based on a study directly comparing the two dyes for HCC imaging.[1]
1. Cell Culture:
-
Human HCC cell lines (e.g., SNU-739, SNU-368) and a normal human liver epithelial cell line (THLE-2) are cultured in appropriate media.
2. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude mice) are used for establishing tumor xenografts.[8][9][10]
-
HCC cells are injected subcutaneously into the mice. Tumor growth is monitored until tumors reach a suitable size for imaging.
3. Imaging Agent Administration:
-
This compound or ICG is administered to the tumor-bearing mice, typically via intravenous injection.
-
For the comparative HCC study, the dyes were injected into xenograft nude mice models.[1]
4. In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 8, 24, 48 hours), the mice are anesthetized and imaged using a near-infrared fluorescence imaging system.[1]
-
The fluorescence intensity in the tumor and surrounding tissues (e.g., liver) is quantified to determine the tumor-to-background ratio.
5. Ex Vivo Analysis:
-
After the final imaging session, mice are euthanized, and tumors and major organs are excised for ex vivo fluorescence imaging to confirm the biodistribution of the dyes.[4]
Conclusion
This compound and ICG are both valuable tools for near-infrared fluorescence imaging in research. However, their distinct mechanisms of action lead to significant differences in their performance and suitability for specific applications.
This compound stands out for its high intrinsic tumor specificity, driven by an active uptake mechanism in cancer cells. This makes it a superior choice for applications requiring precise tumor delineation and for the development of targeted cancer therapies.
Indocyanine Green (ICG) , while less tumor-specific, is a versatile and FDA-approved agent with a long history of clinical use. Its utility in research is broad, particularly for perfusion studies, angiography, and when conjugated to targeting ligands to enhance its specificity.
The choice between this compound and ICG will ultimately depend on the specific requirements of your research. For studies demanding high tumor-to-background contrast and intrinsic tumor targeting, this compound presents a compelling advantage. For broader applications in physiological imaging or when using established targeted conjugation strategies, ICG remains a robust and reliable option. This guide, with its supporting data and protocols, aims to equip researchers with the necessary information to make an informed decision.
References
- 1. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Imaging of Human Malignant Mesothelioma Grown Orthotopically in the Peritoneal Cavity of Nude Mice [jcancer.org]
- 9. inotiv.com [inotiv.com]
- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
MHI-148: A Paradigm Shift in Targeted Imaging and Therapy
A detailed comparison of MHI-148, a novel heptamethine cyanine dye, against traditional targeted fluorescent probes, offering researchers critical insights into their respective advantages and applications in cellular imaging and drug delivery.
In the landscape of biomedical research and drug development, the precise visualization and targeting of cancer cells are paramount. For years, targeted fluorescent probes, often antibody-drug conjugates (ADCs), have been the mainstay for such applications. However, the emergence of this compound, a near-infrared (NIR) heptamethine cyanine dye, presents a significant advancement, offering intrinsic tumor-targeting capabilities that overcome many of the limitations associated with conventional probes. This guide provides an in-depth comparison of this compound and targeted fluorescent probes, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Superior Tumor Selectivity and Retention
The primary advantage of this compound lies in its inherent ability to preferentially accumulate and be retained in cancer cells over normal cells. This intrinsic targeting mechanism obviates the need for conjugation to a targeting moiety, such as an antibody, simplifying its application and potentially reducing production costs.
The tumor-specific uptake of this compound is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2][3][4][5] These transporters are frequently overexpressed in a wide range of cancers, including lung, colon, breast, and prostate cancer, while their expression in most normal tissues is limited.[1][2][3][4] This differential expression profile forms the basis of this compound's remarkable tumor selectivity. Furthermore, the hypoxic microenvironment characteristic of many solid tumors can enhance the expression of OATPs, further promoting the accumulation of this compound in cancerous tissues.
In contrast, the efficacy of targeted fluorescent probes, such as antibody-fluorophore conjugates, is entirely dependent on the specific binding of the antibody to its target antigen on the cancer cell surface. While this can provide high specificity, it is also subject to several limitations. The expression of the target antigen can be heterogeneous within a tumor and may be downregulated over time, leading to inconsistent probe accumulation. Moreover, the large size of antibody conjugates can impede their penetration into dense tumor tissues.
Quantitative Comparison of Performance
The following table summarizes key performance metrics for this compound and a representative targeted fluorescent probe, highlighting the advantages of this compound in terms of tumor targeting and safety profile.
| Feature | This compound | Targeted Fluorescent Probe (e.g., Cetuximab-IRDye800CW) |
| Targeting Mechanism | Intrinsic, OATP-mediated uptake | Extrinsic, antibody-antigen binding |
| Tumor-to-Muscle Ratio | High accumulation in tumor tissue observed. Quantitative data from a paclitaxel-MHI-148 conjugate showed significantly higher fluorescence in tumors compared to other organs 12 hours post-injection.[6] | Reported tumor-to-background (muscle) ratios for Cetuximab-IRDye800 of >5 at 24 hours post-injection.[7][8] |
| In Vitro Cytotoxicity (IC50) | PTX-MHI-148 conjugate: ~0.1 µM in HT-29 (colon cancer) cells.[6] | Trastuzumab-based ADCs: IC50 values in the low nM range in HER2-positive cancer cells (e.g., SK-BR-3).[9] |
| Cytotoxicity in Normal Cells | PTX-MHI-148 conjugate: Significantly lower cytotoxicity in NIH3T3 (normal fibroblast) cells compared to cancer cells.[6] | Trastuzumab showed minimal effect on the viability of normal breast cells (MCF-10A).[10] |
| Tumor Penetration | Small molecule, expected to have good tissue penetration. | Large size of antibody conjugates may limit penetration into dense tumors. |
| Generality | Applicable to a broad range of OATP-expressing cancers. | Specific to cancers expressing the target antigen. |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound uptake pathway in cancer cells.
Caption: Comparative experimental workflow.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to compare the cytotoxic effects of this compound and a targeted fluorescent probe on cancer and normal cell lines.
Cell Lines:
-
Cancer Cell Line: HT-29 (human colorectal adenocarcinoma), SK-BR-3 (human breast adenocarcinoma, HER2-positive)
-
Normal Cell Line: NIH3T3 (mouse embryonic fibroblast), MCF-10A (human non-tumorigenic breast epithelial)
Materials:
-
Cell culture medium (e.g., DMEM for NIH3T3, McCoy's 5A for HT-29, RPMI-1640 for SK-BR-3, MEGM for MCF-10A) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound and targeted fluorescent probe (e.g., fluorescently labeled Trastuzumab)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the targeted fluorescent probe in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate the plates for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[6][11]
In Vivo Near-Infrared (NIR) Fluorescence Imaging
This protocol outlines the procedure for comparing the in vivo tumor-targeting capabilities of this compound and a targeted fluorescent probe in an orthotopic lung cancer mouse model.
Animal Model:
-
Athymic nude mice (4-6 weeks old)
-
Human lung cancer cell line (e.g., A549) engineered to express a reporter gene (e.g., luciferase or a fluorescent protein) for tumor growth monitoring.
Materials:
-
This compound and targeted fluorescent probe
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system capable of NIR fluorescence detection
-
Sterile PBS
Procedure:
-
Establish orthotopic lung tumors by intratracheal or intravenous injection of cancer cells into the mice.[1][12]
-
Monitor tumor growth using bioluminescence or fluorescence imaging.
-
Once tumors reach a suitable size, randomly assign mice to different treatment groups (this compound, targeted fluorescent probe, vehicle control).
-
Administer this compound or the targeted fluorescent probe via intravenous injection at the desired concentration.
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging.
-
Quantify the fluorescence intensity in the tumor region and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-muscle ratio.
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo fluorescence imaging to confirm the biodistribution.[6]
Conclusion
This compound represents a significant advancement in the field of targeted molecular imaging and therapy. Its intrinsic tumor-targeting mechanism, driven by the overexpression of OATP transporters in a wide array of cancers, offers distinct advantages over traditional targeted fluorescent probes. These advantages include broader applicability, potentially better tumor penetration, and a simplified development and application process. The supporting experimental data consistently demonstrates the high tumor selectivity and favorable safety profile of this compound. For researchers and drug development professionals seeking a versatile and effective tool for cancer visualization and targeted delivery, this compound presents a compelling and superior alternative to conventional targeted fluorescent probes.
References
- 1. Tumor-Specific Expression of Organic Anion-Transporting Polypeptides: Transporters as Novel Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression and function of organic anion transporting polypeptides in normal tissues and in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescently-Labeled Cetuximab-IRDye800 for Guided Surgical Excision of Ameloblastoma: A Proof of Principle Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunicamycin enhances the antitumor activity of trastuzumab on breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Imaging of Orthotopic Lung Cancer Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MHI-148 Tumor Specificity: A Comparative Guide for New Cell Lines
For researchers, scientists, and drug development professionals investigating the tumor-targeting capabilities of MHI-148, this guide provides a comprehensive comparison with alternative agents and detailed protocols for validating its specificity in new cancer cell lines. This compound is a near-infrared heptamethine cyanine dye that exhibits preferential accumulation in tumor cells, a characteristic attributed to the overexpression of organic anion-transporting polypeptides (OATPs) and the hypoxic tumor microenvironment.[1][2] This inherent tumor specificity makes it a promising candidate for targeted cancer imaging and therapy.[3][4][5]
Mechanism of Action: The OATP Pathway
This compound's selective uptake by cancer cells is primarily mediated by OATPs, which are a group of transmembrane solute carriers.[1][3] In many cancer cells, these transporters are overexpressed, leading to a higher intracellular concentration of this compound compared to normal cells with lower or absent OATP expression.[1] Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[1][3][6] This targeted accumulation can be exploited for both diagnostic and therapeutic purposes.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near IR heptamethine cyanine dye-mediated cancer imaging [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
MHI-148: A Superior Alternative to Indocyanine Green for Targeted Cancer Detection
For Immediate Release
A comprehensive analysis of the near-infrared (NIR) fluorescent dye MHI-148 demonstrates its significant advantages over the conventionally used Indocyanine Green (ICG) for cancer detection and imaging. This guide provides an in-depth comparison of their performance, supported by experimental data, highlighting this compound's potential to revolutionize fluorescence-guided surgery and cancer diagnostics.
Executive Summary
This compound, a heptamethine cyanine dye, exhibits a distinct and highly specific mechanism of uptake in cancerous cells, leading to superior tumor-to-background ratios and prolonged retention within the tumor. In contrast, ICG, while widely used, suffers from non-specific accumulation and rapid clearance, limiting its efficacy for precise tumor delineation. This guide will detail the mechanisms of action, present comparative quantitative data, and provide experimental protocols for both imaging agents.
Performance Comparison: this compound vs. ICG
Experimental evidence strongly suggests that this compound offers a more robust and targeted approach to cancer imaging than ICG.
| Feature | This compound | Indocyanine Green (ICG) |
| Tumor-to-Background Ratio | 9.1 at 24 hours post-injection[1] | 1.4 - 1.7 at 24 hours post-injection[1] |
| Peak Tumor-to-Background Ratio | ~5.0 at 24 hours (for similar dye DZ-1)[2] | ~2.5 at 12 hours[2] |
| Mechanism of Uptake | Active transport via Organic Anion Transporting Polypeptides (OATPs) overexpressed in cancer cells[3] | Primarily passive accumulation via the Enhanced Permeability and Retention (EPR) effect |
| Tumor Specificity | High, due to OATP-mediated uptake | Low, non-specific accumulation |
| Intracellular Localization | Accumulates in mitochondria and lysosomes of cancer cells[3] | Primarily in the vascular and interstitial space |
| Retention in Tumor | Prolonged retention, detectable for over 5 days[4] | Rapid clearance from the body |
| Fluorescence Quantum Yield | Higher (e.g., 0.084 for structurally similar IR-783)[1] | Low in aqueous environments |
Mechanism of Action: A Tale of Two Dyes
The fundamental difference in the performance of this compound and ICG lies in their distinct mechanisms of cellular uptake and retention.
This compound: Targeted Uptake and Intracellular Sequestration
This compound's remarkable tumor specificity is attributed to its active transport into cancer cells by Organic Anion Transporting Polypeptides (OATPs).[3] These transport proteins are significantly overexpressed on the surface of various cancer cells, a phenomenon often linked to the hypoxic tumor microenvironment and the activation of Hypoxia-Inducible Factor 1α (HIF-1α).[5] Once inside the cancer cell, this compound accumulates within the mitochondria and lysosomes.[3] This targeted uptake and intracellular sequestration mechanism is responsible for the high contrast and prolonged retention of this compound in tumors, while it is largely excluded from normal cells where OATP expression is low.
Indocyanine Green (ICG): Passive Accumulation
ICG's accumulation in tumors is largely a passive process driven by the Enhanced Permeability and Retention (EPR) effect. The leaky blood vessels and poor lymphatic drainage characteristic of many solid tumors allow ICG, which binds to plasma proteins, to extravasate into the tumor interstitium and be retained. However, this mechanism is not specific to cancer cells and can also occur in areas of inflammation. Furthermore, ICG has a short circulation half-life and is rapidly cleared by the liver, which can limit the optimal imaging window.
Experimental Protocols
Detailed methodologies for in vivo imaging with this compound and a standard clinical protocol for ICG are provided below.
This compound In Vivo Imaging in a Mouse Xenograft Model
This protocol outlines the steps for assessing the tumor-targeting capabilities of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for xenograft implantation
-
This compound dye
-
Sterile PBS or other appropriate vehicle
-
In vivo NIR fluorescence imaging system
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to grow to a palpable size.
-
Dye Preparation: Dissolve this compound in a suitable vehicle to the desired concentration (e.g., 10 nmol per 20g mouse).[4]
-
Dye Administration: Inject the prepared this compound solution into the tumor-bearing mice via intraperitoneal or intravenous injection.
-
In Vivo Imaging: At predetermined time points (e.g., 0.5, 24, 48, 72, and 96 hours post-injection), anesthetize the mice and perform whole-body NIR fluorescence imaging.[4]
-
Data Quantification: Measure the fluorescence intensity in the tumor and a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio.
ICG Administration for Fluorescence-Guided Surgery (General Clinical Protocol)
This protocol provides a general overview of how ICG is typically used in a clinical setting for fluorescence-guided surgery. Dosages and timing can vary based on the surgical procedure and institutional guidelines.
Materials:
-
Sterile ICG powder
-
Sterile water for injection
-
NIR fluorescence imaging system compatible with surgical use
Procedure:
-
Patient Preparation: Ensure the patient has no contraindications to ICG administration (e.g., iodine allergy).
-
ICG Reconstitution: Reconstitute the lyophilized ICG powder with sterile water for injection to the desired concentration.
-
Administration: The route and timing of administration are dependent on the target tissue:
-
Fluorescence Imaging: The surgical field is illuminated with the NIR light source, and the fluorescence signal from the ICG is captured by the imaging system in real-time. The surgeon uses this visual feedback to identify structures of interest.
-
Surgical Decision Making: The fluorescence signal guides the surgeon in procedures such as assessing tissue viability, identifying lymph nodes, or delineating tumor margins.
Conclusion
The data presented in this guide strongly supports the consideration of this compound as a superior alternative to ICG for cancer detection and imaging. Its targeted uptake mechanism via OATPs results in a significantly higher tumor-to-background ratio and prolonged retention, offering the potential for more precise and effective fluorescence-guided interventions. For researchers and drug development professionals, this compound represents a promising platform for the development of next-generation cancer-targeting theranostics.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
A Comparative Analysis of Heptamethine Cyanine Dyes for Biomedical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of near-infrared (NIR) heptamethine cyanine dyes. This guide provides a detailed comparison of their photophysical properties, experimental protocols for their characterization, and insights into their mechanisms of action.
Heptamethine cyanine dyes have emerged as indispensable tools in biomedical research, particularly in the fields of in vivo imaging, photodynamic therapy (PDT), and photothermal therapy (PTT).[1][2] Their strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm) offer significant advantages for deep-tissue applications due to reduced light scattering and minimal tissue autofluorescence.[3] The versatility of their chemical structure allows for fine-tuning of their photophysical properties and the introduction of targeting moieties, making them highly adaptable for a range of theranostic applications.[4][5] This guide presents a comparative analysis of several widely used heptamethine cyanine dyes to aid researchers in selecting the optimal dye for their specific needs.
Photophysical and Photochemical Properties: A Quantitative Comparison
The efficacy of a heptamethine cyanine dye is determined by its intrinsic photophysical and photochemical characteristics. Key parameters include the maximum absorption (λmax) and emission (λem) wavelengths, molar extinction coefficient (ε), fluorescence quantum yield (Φf), and photostability. A high molar extinction coefficient signifies efficient light absorption, while a high fluorescence quantum yield indicates brighter fluorescence emission. For applications in photodynamic therapy, a high singlet oxygen quantum yield is crucial. The following table summarizes these key parameters for a selection of commonly used heptamethine cyanine dyes.
| Dye Name | λmax (abs) (nm) | λmax (em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Solvent | Photostability |
| Indocyanine Green (ICG) | ~780[6] | ~810[7] | ~200,000[5] | ~0.02[5] | Plasma | Low[5] |
| IR-780 | ~780[7] | ~805[7] | ~220,000 | ~0.08 | Methanol | Moderate |
| IR-820 | ~820[6] | ~845 | ~200,000 | > ICG | Methanol | More stable than ICG[1] |
| MHI-148 | ~780 | ~810[8] | Not widely reported | Not widely reported | Not specified | Not widely reported |
| IR-792 perchlorate | Not specified | Not specified | Notably high[1] | Not widely reported | Not specified | Can undergo photobleaching[1] |
| IRDye 800CW | ~774 | ~790 | ~240,000 | ~0.06 | Aqueous Buffer | Moderate |
Note: The photophysical properties of heptamethine cyanine dyes can be highly dependent on the solvent and their concentration.[2] The data presented here is compiled from various sources and should be used as a comparative guide. It is recommended to characterize the dyes under specific experimental conditions.
Mechanism of Action in Photodynamic Therapy (PDT)
Heptamethine cyanine dyes can act as photosensitizers in PDT. Upon excitation with NIR light, the dye transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent that can induce cancer cell apoptosis and necrosis.[9]
Caption: Generalized signaling pathway of heptamethine cyanine dye-mediated photodynamic therapy.
Experimental Protocols
Accurate characterization of heptamethine cyanine dyes is essential for their effective application. Below are detailed methodologies for key experiments.
Determination of Absorption and Emission Spectra
Objective: To determine the maximum absorption (λmax) and emission (λem) wavelengths.
Protocol:
-
Prepare a dilute solution of the heptamethine cyanine dye in a spectroscopic grade solvent (e.g., DMSO, methanol, or PBS).
-
Record the absorption spectrum using a UV-Vis-NIR spectrophotometer over a wavelength range of 600-900 nm. The peak of the absorption spectrum corresponds to λmax (abs).
-
Using a spectrofluorometer, excite the dye solution at its λmax (abs).
-
Record the fluorescence emission spectrum over a wavelength range slightly longer than the excitation wavelength (e.g., 750-950 nm). The peak of the emission spectrum corresponds to λmax (em).
Measurement of Molar Extinction Coefficient (ε)
Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.
Protocol:
-
Prepare a series of dye solutions of known concentrations in a specific solvent.
-
Measure the absorbance of each solution at the λmax (abs) using a spectrophotometer with a 1 cm path length cuvette.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
Determination of Fluorescence Quantum Yield (Φf)
Objective: To measure the efficiency of the fluorescence process.
Protocol (Comparative Method):
-
Select a standard dye with a known fluorescence quantum yield that absorbs and emits in a similar spectral region to the sample dye (e.g., Indocyanine Green in a specific solvent).[1]
-
Prepare a series of dilute solutions of both the sample and the standard dye in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and standard, respectively.
Assessment of Photostability
Objective: To evaluate the dye's resistance to photodegradation upon light exposure.
Protocol:
-
Prepare a solution of the dye in a specific solvent.
-
Expose the solution to a continuous light source (e.g., a laser or a lamp) with a wavelength corresponding to the dye's absorption maximum.
-
Monitor the change in the dye's absorbance or fluorescence intensity at regular time intervals.
-
Plot the absorbance or fluorescence intensity as a function of irradiation time. The rate of decay indicates the photostability of the dye.
-
For comparison, a well-known dye like ICG can be used as a reference.[10]
Experimental Workflow for In Vitro and In Vivo Evaluation
The following diagram outlines a typical workflow for evaluating the performance of heptamethine cyanine dyes for biomedical imaging applications.
Caption: A typical experimental workflow for the evaluation of heptamethine cyanine dyes.
Conclusion
The selection of an appropriate heptamethine cyanine dye is critical for the success of biomedical imaging and therapeutic applications. This guide provides a foundational comparison of several commonly used dyes, highlighting their key photophysical properties and providing standardized protocols for their evaluation. Researchers should consider the specific requirements of their application, such as the desired wavelength, brightness, and stability, when making their selection. Further optimization of dye structures and formulation strategies will continue to expand the utility of this versatile class of molecules in advancing diagnostics and therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted multicolor in vivo imaging over 1,000 nm enabled by nonamethine cyanines | Semantic Scholar [semanticscholar.org]
- 4. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
MHI-148 Imaging and Histology: A Cross-Validation Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MHI-148 near-infrared (NIR) fluorescence imaging with traditional histological analysis for tumor identification. The data presented herein is collated from preclinical studies, offering a detailed look at the experimental protocols and the quantitative correlation between these two methodologies.
Performance Comparison: this compound Imaging vs. Histology
This compound, a heptamethine cyanine dye, demonstrates preferential accumulation in tumor tissues, enabling clear visualization through NIR imaging. This has been consistently validated against the gold standard of hematoxylin and eosin (H&E) staining in various cancer models. The following table summarizes the quantitative findings from studies where this compound fluorescence intensity was directly compared with histological confirmation of tumors.
| Cancer Model | This compound Fluorescence (Tumor) | This compound Fluorescence (Normal Tissue) | Histological Correlation | Reference |
| Canine Spontaneous Tumors | High NIR Signal | Low/No NIR Signal | Intense NIR signals in tumor sections confirmed by H&E staining.[1] | [1] |
| Human Gastric Cancer Xenografts | High NIR Signal | Low/No NIR Signal | This compound accumulation in gastric cancer tissue in xenograft mice confirmed with histology.[2] | [2] |
| Human Prostate Cancer Xenografts | High NIR Signal | Low/No NIR Signal | Tumor tissues were harvested for histological analysis, confirming tumor presence where high this compound signal was observed.[1] | [1] |
| Human Colon Carcinoma (HT-29) | High Uptake | Low Uptake (NIH3T3 fibroblasts) | In vitro and in vivo imaging showed preferential accumulation in tumor cells, with ex vivo organ analysis confirming high tumor signal.[3] | [3] |
| Lung Cancer Nude Mice Model | High Uptake | Lower uptake in other organs | Ex vivo fluorescence imaging showed the highest uptake of this compound in the tumor.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for this compound imaging and subsequent histological validation as cited in the literature.
This compound Administration and In Vivo Imaging
-
This compound Administration: this compound is typically administered to animal models via intraperitoneal or intravenous injection.[1] Dosages have ranged from 1.5 µmol/kg in dogs to 50 nmol/mouse in mice.[1]
-
Imaging Timepoint: Whole-body NIR fluorescence imaging is performed at various time points post-injection, typically between 1 to 48 hours, to allow for optimal tumor accumulation and clearance from normal tissues.[1][4]
-
Imaging System: A small animal optical imaging system equipped with appropriate NIR filter sets (e.g., excitation/emission around 783/840 nm) is used to capture the fluorescence images.[5]
Ex Vivo Imaging and Histological Validation
-
Tissue Harvesting: Following in vivo imaging, animals are euthanized, and tumors and other major organs are surgically excised.
-
Ex Vivo NIR Imaging: The excised tissues are immediately subjected to ex vivo NIR fluorescence imaging using the same imaging system to confirm the in vivo findings and assess the biodistribution of this compound.[1][3]
-
Tissue Fixation and Processing: A portion of the tumor tissue is fixed in 10% formalin.[1] The remaining tissue can be used for frozen sections.
-
Histological Staining: The fixed tissues are processed, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) using standard protocols to confirm the tumor histology.[1]
-
NIR Fluorescence Microscopy: Frozen tissue sections can be analyzed using a fluorescence microscope to visualize the microscopic distribution of this compound within the tumor architecture and compare it directly with the H&E stained sections.[1]
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for cross-validation and the proposed signaling pathway for this compound uptake in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Florescence Imaging Lung Cancer with a Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIRF Optical/PET Dual-Modal Imaging of Hepatocellular Carcinoma Using Heptamethine Carbocyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Targeting Efficiency of MHI-148 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the targeting efficiency of MHI-148 conjugates, comparing their performance with relevant alternatives. Experimental data is presented to support the objective comparison, along with detailed methodologies for key experiments.
Introduction to this compound and Tumor Targeting
This compound is a near-infrared (NIR) heptamethine cyanine dye that has demonstrated inherent tumor-targeting properties.[1][2] Unlike many imaging agents that require conjugation to a targeting moiety, this compound selectively accumulates in cancer cells. This preferential uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are overexpressed on the surface of various cancer cells compared to normal cells.[3][4] Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[2] These characteristics make this compound a promising candidate for developing targeted drug delivery systems, where it can act as a vehicle to carry therapeutic payloads, such as chemotherapy drugs, directly to the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[2]
This guide focuses on the evaluation of this compound conjugates, using paclitaxel (PTX) as a model therapeutic agent, and compares its targeting efficiency with a structurally similar heptamethine cyanine dye, IR-783, and the clinically approved but less-targeted NIR dye, Indocyanine Green (ICG).
Comparative Analysis of Targeting Efficiency
The targeting efficiency of this compound conjugates can be assessed through various in vitro and in vivo experiments. This section compares the performance of this compound-paclitaxel (PTX-MHI) with unconjugated this compound, paclitaxel alone, and the alternative targeting dye IR-783.
In Vitro Cellular Uptake and Cytotoxicity
A key indicator of targeting efficiency is the selective uptake and cytotoxicity of the conjugate in cancer cells versus normal cells.
Table 1: In Vitro Cytotoxicity of this compound Conjugates and Alternatives
| Compound | Cell Line | Cell Type | Incubation Time (days) | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| PTX-MHI | HT-29 | Human Colon Carcinoma | 3 | 1.5 | ~20%[2] | Not explicitly stated |
| NIH3T3 | Mouse Embryonic Fibroblast | 3 | 1.5 | ~60%[2] | Not explicitly stated | |
| This compound | HT-29 | Human Colon Carcinoma | 3 | 1.5 | ~95%[2] | > 1.5[2] |
| NIH3T3 | Mouse Embryonic Fibroblast | 3 | 1.5 | ~100%[2] | > 1.5[2] | |
| Paclitaxel (PTX) | HT-29 | Human Colon Carcinoma | 3 | 1.5 | ~40%[2] | Not explicitly stated |
| NIH3T3 | Mouse Embryonic Fibroblast | 3 | 1.5 | ~75%[2] | Not explicitly stated | |
| IR-783 | HeLa | Human Cervical Cancer | Not Stated | Not Stated | Not Stated | 121.35[5] |
| MDA-MB-231 | Human Breast Cancer | 1 | 160 | ~40%[6] | Not explicitly stated | |
| MCF-7 | Human Breast Cancer | 1 | 160 | ~50%[6] | Not explicitly stated |
Note: Data for PTX-MHI, this compound, and PTX are derived from the same study, allowing for a direct comparison.[2] Data for IR-783 is from separate studies and different cell lines, and thus should be interpreted with caution.
The data clearly indicates that the PTX-MHI conjugate exhibits significantly higher cytotoxicity in the HT-29 cancer cell line compared to the NIH3T3 normal cell line.[2] In contrast, this compound alone shows minimal toxicity to both cell types, highlighting its role as a targeting vehicle.[2] The superior performance of PTX-MHI over paclitaxel alone in cancer cells suggests that the this compound-mediated delivery enhances the drug's efficacy.[2]
In Vivo Biodistribution
In vivo imaging provides a visual and quantitative assessment of the tumor-targeting capabilities of this compound conjugates.
Table 2: In Vivo Biodistribution of this compound Conjugates and Alternatives
| Compound | Animal Model | Tumor Model | Time Post-Injection | Key Findings |
| PTX-MHI | BALB/c nude mice | HT-29 Xenograft | 12 hours | Maximum tumor accumulation observed. Significantly higher fluorescence in the tumor compared to other organs.[2] |
| This compound | Athymic nude mice | Human Kidney Cancer Xenograft | 24 hours | Preferential uptake and retention in tumor tissue.[3] |
| IR-783 | Athymic nude mice | Human Prostate Cancer Xenograft | 24 hours | Preferential accumulation in tumor tissues.[4] |
| Indocyanine Green (ICG) | Nude mice | Hepatocellular Carcinoma Xenograft | 24 hours | Strong signal in the liver and intestine, with significantly lower tumor-to-liver signal ratio compared to this compound.[7] |
Note: The studies cited used different animal and tumor models, which should be considered when comparing the results.
In vivo studies with PTX-MHI in mice bearing HT-29 tumors demonstrated a high accumulation of the conjugate in the tumor, with a peak at 12 hours post-injection.[2] Ex vivo analysis of organs confirmed that the fluorescence signal was highest in the tumor, indicating successful targeting.[2] Both this compound and IR-783 have shown preferential accumulation in various tumor models.[3][4] In contrast, ICG, while used clinically for imaging, shows significant uptake and rapid clearance by the liver, resulting in a lower tumor-to-background signal ratio compared to this compound.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the test compounds (e.g., PTX-MHI, this compound, PTX) in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
In Vivo Biodistribution Study
This protocol outlines the general steps for evaluating the biodistribution of fluorescently labeled conjugates in a tumor-bearing mouse model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) and induce tumor xenografts by subcutaneously injecting cancer cells (e.g., HT-29). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Probe Administration: Administer the fluorescently labeled conjugate (e.g., PTX-MHI) via intravenous injection (e.g., tail vein) at a specified dose.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped for near-infrared fluorescence detection.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and dissect the major organs (e.g., heart, lungs, liver, spleen, kidneys) and the tumor. Image the excised organs and the tumor using the same imaging system.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and each organ from both the in vivo and ex vivo images. Calculate the tumor-to-organ ratios to assess the targeting efficiency.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in the evaluation of this compound conjugates.
Caption: this compound conjugate uptake and localization in cancer cells.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Rationale for improved targeting efficiency with this compound.
Conclusion
This compound conjugates represent a promising strategy for targeted cancer therapy. The inherent tumor-targeting ability of this compound, mediated by OATP transporters, allows for the selective delivery of cytotoxic agents to cancer cells, as demonstrated by in vitro and in vivo studies. When compared to the clinically approved dye ICG, this compound shows superior tumor-specific accumulation. While further head-to-head comparative studies with other targeting dyes like IR-783 are warranted to establish a definitive hierarchy of targeting efficiency, the existing data strongly support the potential of this compound as a versatile platform for the development of next-generation targeted anticancer therapeutics. The detailed experimental protocols provided in this guide should facilitate further research and development in this exciting field.
References
- 1. Near-Infrared Imaging Method for the In Vivo Assessment of the Biodistribution of Nanoporous Silicon Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical imaging of kidney cancer with novel near-infrared heptamethine carbocyanine fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
MHI-148-Mediated Drug Delivery: A Comparative Guide for Enhanced Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of MHI-148 as a tumor-targeting drug delivery vehicle, focusing on its conjugation with the chemotherapeutic agent paclitaxel (PTX-MHI). The data presented herein demonstrates the enhanced efficacy of this conjugate compared to paclitaxel alone in preclinical tumor models.
Overview of this compound
This compound is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties.[1][2] It serves as a vehicle to deliver therapeutic agents specifically to cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects while minimizing off-target toxicity.[1][3] this compound's tumor specificity is attributed to its uptake through Organic Anion-Transporting Polypeptides (OATPs), which are overexpressed on the surface of various cancer cells.[1][4][5] Following cellular uptake, this compound and its conjugated cargo accumulate in the mitochondria and lysosomes of tumor cells.[1][2]
This compound in Action: The Case of PTX-MHI
To illustrate the performance of this compound as a drug delivery system, this guide focuses on the preclinical data of this compound conjugated with paclitaxel (PTX-MHI). Paclitaxel is a widely used chemotherapeutic agent that can be limited by poor water solubility and non-specific toxicity.[3]
Comparative Efficacy in Tumor Models
Studies have demonstrated the superior performance of PTX-MHI in colon carcinoma models compared to paclitaxel alone. The conjugation of this compound to paclitaxel significantly enhances its anti-cancer effects.[1][3]
Table 1: In Vitro Cytotoxicity in Colon Carcinoma (HT-29) vs. Normal Fibroblasts (NIH3T3)
| Compound | Cell Line | Effect | Reference |
| PTX-MHI | HT-29 (Colon Carcinoma) | Excellent inhibitory effect on cell growth | [3] |
| Paclitaxel | HT-29 (Colon Carcinoma) | Moderate inhibitory effect | [1] |
| PTX-MHI | NIH3T3 (Normal Fibroblasts) | Low toxicity | [3] |
| Paclitaxel | NIH3T3 (Normal Fibroblasts) | Higher toxicity compared to PTX-MHI in cancer cells | [1] |
Table 2: In Vivo Tumor Growth Inhibition in a Colon Cancer Xenograft Model (HT-29)
| Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| PTX-MHI | Significant tumor reduction | Greater efficiency in cancer cells than PTX alone.[1][3] | [1] |
| Paclitaxel | Moderate tumor reduction | Less effective than PTX-MHI. | [1] |
| Vehicle Control | No inhibition | Normal tumor growth observed. | [1] |
Signaling Pathway and Mechanism of Action
The enhanced efficacy of PTX-MHI is attributed to the tumor-targeting properties of the this compound moiety. The following diagram illustrates the proposed mechanism.
Caption: PTX-MHI uptake via OATP and intracellular accumulation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Cellular Uptake and Cytotoxicity Assay
-
Cell Culture: HT-29 human colon carcinoma cells and NIH3T3 normal fibroblast cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, paclitaxel, or PTX-MHI for a specified duration (e.g., 24-72 hours).
-
Uptake Imaging: Cellular uptake of this compound and PTX-MHI is visualized and quantified using near-infrared (NIR) fluorescence microscopy.[1] Co-localization with organelle-specific dyes (e.g., LysoTracker and MitoTracker) can be performed to confirm subcellular accumulation.[1]
-
Cytotoxicity Assessment: Cell viability is determined using a standard method such as the MTT assay or by quantifying live/dead cells using fluorescence-based assays. IC50 values are calculated to compare the cytotoxic potential of the compounds.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Athymic nude mice are subcutaneously injected with HT-29 cells to establish colon cancer xenografts.[1]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, paclitaxel, PTX-MHI). Treatments are administered intravenously or intraperitoneally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Biodistribution: At the end of the study, major organs and tumors are harvested to assess the biodistribution of the compounds using NIR imaging.[1]
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the anti-tumor efficacy between treatment groups.
The following diagram outlines the general workflow for preclinical evaluation.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to MHI-148 and Other Near-Infrared (NIR) Dyes for Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of sensitive and reliable in vitro and in vivo imaging experiments. This guide provides an objective side-by-side comparison of the heptamethine cyanine dye MHI-148 with other commonly used NIR dyes. The following sections present quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of key biological and experimental processes.
In Vitro Performance Comparison of NIR Dyes
The intrinsic photophysical properties of a NIR dye are fundamental to its performance. The following table summarizes key in vitro characteristics of this compound and other commercially available NIR dyes. It is important to note that properties such as quantum yield and molar extinction coefficient can vary depending on the solvent and other environmental factors.
| Dye | Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | Heptamethine Cyanine | ~785 | ~808 | Not specified | 0.12 (in Ethanol) | Preferential accumulation in tumor cells.[1] |
| IR-783 | Heptamethine Cyanine | ~776 | ~798 | ~162,000 (in PBS) | 0.055 (in PBS) | Good water solubility.[1] |
| Indocyanine Green (ICG) | Heptamethine Cyanine | ~780 | ~810 | ~200,000 | Low (~1-2% in water) | FDA-approved for clinical use; known for poor photostability. |
| IRDye 800CW | Cyanine | ~774 | ~789 | Not specified | ~0.09 - 0.12 (in PBS, Water) | High water solubility and salt tolerance. |
| CF® 750 | Cyanine | ~755 | ~777 | 250,000 | Not specified | High brightness and photostability. |
| CF® 770 | Cyanine | ~770 | ~797 | 220,000 | Not specified | High brightness and photostability. |
| CF® 790 | Cyanine | ~784 | ~806 | 210,000 | Not specified | High brightness and photostability. |
Tumor-Targeted Uptake of this compound
A unique characteristic of this compound is its ability to preferentially accumulate in cancer cells compared to normal cells.[1] This tumor-specific uptake is primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of cancer cells, a process that is often enhanced in the hypoxic microenvironment of tumors through the activation of the hypoxia-inducible factor 1α (HIF-1α) signaling pathway.[2][3][4][5]
Experimental Protocols
To ensure objective and reproducible comparisons of NIR dyes, standardized experimental protocols are essential. The following sections detail methodologies for assessing key in vitro performance parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of the NIR dye and dissolve it in a known volume of a suitable solvent (e.g., PBS, ethanol) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the NIR dye being tested (e.g., Indocyanine Green in DMSO).
-
Solution Preparation: Prepare dilute solutions of both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of both the test dye and the standard solutions at the chosen excitation wavelength.
-
Using a fluorometer, record the fluorescence emission spectra of both solutions using the same excitation wavelength.
-
-
Quantum Yield Calculation: The quantum yield of the test dye (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
In Vitro Photostability Assessment
Photostability is a measure of a dye's resistance to degradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare solutions of the NIR dyes to be compared at the same concentration in a suitable solvent (e.g., PBS).
-
Light Exposure: Expose the dye solutions in a quartz cuvette to a continuous, high-intensity light source (e.g., a xenon lamp or a laser at the dye's λmax). A control sample for each dye should be kept in the dark.
-
Fluorescence Monitoring: At regular time intervals, measure the fluorescence intensity of both the exposed and control samples.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of the exposure time. A slower decay in fluorescence indicates higher photostability.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MHI-148: A Guide for Laboratory Professionals
Key Chemical and Safety Data
MHI-148 is a complex organic molecule used for its tumor-targeting properties in cancer research.[1][2][3][4][5] Understanding its basic chemical and safety information is the first step toward safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3][4][5] |
| CAS Number | 172971-76-5 | [1][2][3] |
| Molecular Formula | C42H52BrClN2O4 | [1] |
| Solubility | Soluble in DMSO | [2] |
| Known Hazards | While a specific Safety Data Sheet (SDS) for this compound is not publicly available, other cyanine dyes are known to be potentially harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7] | N/A |
Experimental Protocol: Proper Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific requirements.[8][9][10][11]
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, properly labeled.
-
Chemical fume hood.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Wear Appropriate PPE: Before handling this compound, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Work in a Ventilated Area: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. It should be collected in a dedicated, properly labeled hazardous waste container.[10] The container should be made of a material compatible with DMSO if the dye is in solution.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area that is under the control of laboratory personnel.[8]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.
-
-
Disposal of Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should also be disposed of in the designated hazardous waste container.[10]
-
Spill Response: In the event of a spill, immediately alert others in the area. Use appropriate spill containment materials to absorb the spill, and dispose of the contaminated materials as hazardous waste.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility.[10]
This compound Cellular Uptake Pathway
The tumor-specific accumulation of this compound is a key aspect of its utility in cancer research. This process is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs) and is influenced by the hypoxic microenvironment of tumors.[1][2][5]
Caption: Cellular uptake pathway of this compound in tumor cells.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Always prioritize safety and regulatory compliance in your laboratory practices.
References
- 1. Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Laboratory chemical waste [watercorporation.com.au]
Essential Safety and Handling Protocols for MHI-148
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for MHI-148, a comprehensive hazard assessment must be conducted prior to handling. The following guidance is based on general best practices for handling fluorescent cyanine dyes and research-grade chemicals. All laboratory personnel must be trained on these procedures before working with this compound.
This document provides essential guidance on personal protective equipment (PPE), safe handling procedures, and disposal of the heptamethine cyanine dye, this compound. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound, which should be treated as a potentially hazardous substance. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid this compound (weighing, aliquoting) | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1] | Nitrile gloves (double-gloving recommended).[1] | Flame-resistant lab coat. | NIOSH-approved N95 respirator or higher to prevent inhalation of fine powders.[2] |
| Preparing solutions (dissolving in solvents) | Chemical splash goggles. A face shield should be worn in addition to goggles when handling larger volumes (>1 liter). | Nitrile gloves. Check manufacturer's compatibility chart for the specific solvent being used. | Flame-resistant lab coat. | Work in a certified chemical fume hood. |
| Cell culture and in-vitro experiments | ANSI Z87.1 compliant safety glasses with side shields. | Nitrile gloves. | Standard lab coat. | Not generally required if work is performed in a biological safety cabinet. |
| Animal studies (in-vivo) | Safety glasses with side shields or goggles. | Nitrile gloves. | Lab coat. | Dependent on the route of administration and potential for aerosolization. |
| Waste disposal | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Not generally required if handling closed containers. |
Experimental Protocols: Safe Handling and Disposal
2.1. General Handling Precautions:
-
Ventilation: Always handle solid this compound and concentrated solutions in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[4]
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills of solid material, gently sweep up to avoid generating dust and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3][5]
2.2. Disposal Plan:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated labware (pipette tips, tubes) | Place in a designated hazardous waste container lined with a plastic bag. |
| Liquid waste (solutions containing this compound) | Collect in a sealed, labeled, and chemical-resistant waste container. The pH of the waste may need to be neutralized before disposal, depending on local regulations.[6] |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
Visual Workflow for PPE Selection and Disposal
The following diagram outlines the decision-making process for the selection, use, and disposal of PPE when handling this compound.
Caption: Workflow for selecting and disposing of PPE for this compound handling.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions - SUNLONGE INTERNATIONAL CO., LIMITED [sunlonge.com]
- 4. lookchem.com [lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
